Mitragynine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-QVRQZEMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032140 | |
| Record name | Mitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
235 °C at 5 mm Hg | |
| Record name | Mitragynine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, chloroform, acetic acid | |
| Record name | Mitragynine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS No. |
4098-40-2, 6202-22-8 | |
| Record name | (-)-Mitragynine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitragynine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITRAGYNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mitragynine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitragynine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 °C | |
| Record name | Mitragynine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Methodological Approaches in Mitragynine Research
Extraction and Purification Methodologies of Mitragynine
The initial step in studying this compound involves its extraction from the leaves of the Mitragyna speciosa tree, followed by purification to isolate the compound from other plant materials. researchgate.net
Conventional Extraction Techniques
Traditional methods for extracting this compound have historically relied on the use of organic solvents. dergipark.org.tr Techniques such as maceration, percolation, reflux, and Soxhlet extraction are commonly employed. google.comcrbb-journal.com These methods involve soaking the plant material in solvents like methanol (B129727), ethanol, chloroform (B151607), or a combination thereof to dissolve the alkaloids. dergipark.org.trmitrascience.com
For instance, a maceration process using cold methanol for three days has been reported to yield a significant amount of this compound. dergipark.org.tr Another approach involves a sequential extraction with different solvents, such as n-hexane, chloroform, and methanol, to enhance the yield. dergipark.org.trijstr.org While these conventional methods are often cost-effective and straightforward, they can be time-consuming and require large volumes of organic solvents. dergipark.org.trmdpi.com
Sustainable and Advanced Extraction Approaches
In recent years, there has been a shift towards more sustainable and efficient extraction techniques that align with the principles of green chemistry. These modern approaches aim to reduce solvent consumption and extraction time. dergipark.org.trmdpi.com
Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of this compound into the solvent. hielscher.com Studies have shown that UAE can significantly increase the yield of this compound compared to conventional methods. dergipark.org.trscientific.net The efficiency of UAE can be influenced by parameters such as solvent type, temperature, and sonication time. dergipark.org.trhielscher.com For example, one study found that using a combination of chloroform and methanol at a specific pH and temperature yielded the best results. dergipark.org.tr Another investigation determined that a 10-minute ultrasonication period with methanol as the solvent increased the this compound yield by 16%. dergipark.org.tr
Accelerated Solvent Extraction (ASE): ASE is another advanced method that employs elevated temperatures and pressures to expedite the extraction process. dergipark.org.tr This technique has been successfully used to extract this compound with various solvents, including water, methanol, ethanol, and ethyl acetate (B1210297), in a much shorter time frame than traditional methods. dergipark.org.trmdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction of alkaloids. dergipark.org.trmdpi.com This method has been shown to be effective in extracting this compound, particularly when using a mixture of methanol and water. dergipark.org.tr
A study comparing UAE, MAE, and supercritical carbon dioxide extraction found that a probe-type ultrasonicator provided the highest yield of this compound. hielscher.com Another recent study explored the combination of Pulsed Electric Field (PEF) and ultrasound, demonstrating that a sequential PEF and US application significantly increased the extraction efficiency of this compound. mdpi.com
Enrichment and Purification Strategies
Following extraction, the crude extract contains a mixture of alkaloids and other plant compounds. Therefore, enrichment and purification steps are necessary to isolate this compound.
Acid-Base Techniques: This is a common and effective method for enriching alkaloids like this compound. The process involves manipulating the pH of the extract. alliancechemical.com Initially, the crude extract is dissolved in an acidic solution, which converts the basic alkaloids into their salt forms, making them soluble in the aqueous layer. alliancechemical.comgoogle.com This solution is then washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base, which converts the alkaloid salts back to their freebase form. alliancechemical.com The freebase this compound, being less soluble in water, can then be extracted using an organic solvent. alliancechemical.com For example, a process using hydrochloric acid to acidify the extract and ammonium (B1175870) hydroxide (B78521) to basify it has been reported. dergipark.org.tr
Chromatography: Chromatographic techniques are essential for the high-purity isolation of this compound. rotachrom.com
Column Chromatography: This is a widely used method where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. ijstr.org165.194.131 A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Different compounds travel through the column at different rates, allowing for their separation. ijstr.org Solvent systems like n-hexane and ethyl acetate are commonly used. ijstr.orgukm.my
Flash Chromatography: This is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to a quicker separation. ukm.my
Centrifugal Partition Chromatography (CPC): This is a modern, support-free liquid-liquid chromatographic technique that has been shown to be highly effective for purifying this compound directly from crude extracts with high purity. rotachrom.com
Crystallization: Crystallization is a technique used to obtain highly pure this compound. ukm.my This often involves dissolving the partially purified this compound in a suitable solvent and then inducing crystal formation. One method involves converting this compound to its picrate (B76445) salt, which crystallizes out of the solution. ukm.my The pure this compound can then be recovered from the salt. ukm.my
Table 1: Comparison of this compound Extraction Techniques
| Extraction Technique | Solvents Used | Key Findings/Yields | Reference(s) |
|---|---|---|---|
| Maceration | Methanol, Ethanol, Chloroform | Yields of up to 75 mg/g have been reported with a combination of n-hexane, chloroform, and methanol. | dergipark.org.tr |
| Soxhlet Extraction | Petroleum ether, Chloroform | A chloroform extract yielded a higher this compound content (70%) compared to a methanol extract (19%). | ukm.my |
| Ultrasonic-Assisted Extraction (UAE) | Chloroform-Methanol, Ethanol | Yields can be significantly higher than conventional methods; a 16% increase in yield was observed in one study. | dergipark.org.trhielscher.com |
| Accelerated Solvent Extraction (ASE) | Water, Methanol, Ethanol, Ethyl Acetate | Reported to produce a consistent this compound yield of 6.5-7.2% in a short extraction time. | mdpi.com |
| Microwave-Assisted Extraction (MAE) | Methanol-Water | Effective for extracting the total alkaloid fraction. | dergipark.org.tr |
| PEF + Ultrasound | Not specified | Highest extraction efficiency (45.81% increase) compared to other tested modes. | mdpi.com |
Advanced Analytical Techniques for this compound Identification and Quantification
Accurate identification and quantification of this compound are crucial in research. A variety of sophisticated analytical techniques are employed for this purpose. crbb-journal.comresearchgate.net
Chromatographic Separation Methods
Chromatography, coupled with various detectors, is the cornerstone of this compound analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of this compound. 165.194.131researchgate.net The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). cabidigitallibrary.org HPLC systems are often equipped with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector for detection. researchgate.netresearchgate.net Different HPLC methods have been developed and validated for the analysis of this compound in various samples. 165.194.131cabidigitallibrary.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. crbb-journal.com This technique is highly sensitive and selective, providing both retention time data and mass-to-charge ratio information, which aids in the definitive identification of this compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying this compound. unodc.org In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ijstr.org It is a definitive method for confirming the presence of this compound by comparing the retention time and mass spectrum of the sample to a reference standard. unodc.org However, GC methods may not be able to resolve some of this compound's isomers. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and increased sensitivity. researchgate.net
Spectroscopic Identification Techniques
Spectroscopic methods are instrumental in elucidating the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise structure of molecules. researchgate.netijstr.org Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments are used to assign the chemical shifts of the protons and carbons in the this compound molecule. mdpi.combiorxiv.org These data provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for distinguishing between this compound and its isomers. nih.govacs.org
Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS): DART-HRMS is a rapid and sensitive technique for the analysis of samples with minimal preparation. It allows for the direct detection and accurate mass measurement of this compound from various sources.
Table 2: Analytical Techniques for this compound Analysis
| Analytical Technique | Principle | Application in this compound Research | Reference(s) |
|---|---|---|---|
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantification and separation of this compound from other alkaloids. | 165.194.131researchgate.netcabidigitallibrary.org |
| LC-MS | Combines HPLC separation with mass analysis. | Highly sensitive and specific identification and quantification. | crbb-journal.commdpi.com |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Definitive identification based on retention time and mass spectrum. | ijstr.orgunodc.org |
| UPLC | High-pressure liquid chromatography with smaller column particles. | Faster and more sensitive analysis compared to HPLC. | researchgate.net |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural elucidation and differentiation of isomers. | ijstr.orgmdpi.comnih.gov |
| DART-HRMS | Ambient ionization technique for rapid mass analysis. | Fast screening and identification with high mass accuracy. |
Method Validation in Bioanalytical and Forensic Toxicology
The accurate and reliable quantification of this compound in various samples is crucial for both bioanalytical and forensic toxicology. To ensure the integrity of analytical results, rigorous method validation is performed according to established guidelines. This process involves the evaluation of several key parameters to demonstrate that an analytical method is suitable for its intended purpose.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity establishes the range over which the analytical method provides results that are directly proportional to the concentration of this compound. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve. For instance, a high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method showed excellent linearity in the concentration range of 1.96 - 6.01 µg/mL with a correlation coefficient of 0.9996. pom.go.idresearchgate.net Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for 7-hydroxythis compound (B600473), a related compound, was linear over the range of 10 to 4000 ng/mL with an r² of 0.999. nih.gov
The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. usm.my These values are critical for determining the sensitivity of a method. For example, one HPLC-PDA method reported an LOD of 0.14 µg/mL and an LOQ of 0.45 µg/mL for this compound. pom.go.idresearchgate.net In a more sensitive capillary zone electrophoresis-tandem mass spectrometry method, the LOD for this compound was found to be 1 ng/mL. nih.gov For the analysis of this compound in hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an even lower LOD of 0.05 pg/mg was achieved. oup.com
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ/LLOQ | Source |
|---|---|---|---|---|---|---|
| HPLC-PDA | Kratom Samples | 1.96 - 6.01 µg/mL | 0.9996 | 0.14 µg/mL | 0.45 µg/mL | pom.go.idresearchgate.net |
| UPLC-MS/MS | Rat Plasma | 10 - 4000 ng/mL | 0.999 | - | 10 ng/mL | nih.gov |
| Capillary Zone Electrophoresis-Tandem Mass Spectrometry | Kratom Raw Material | - | > 0.99 | 1 ng/mL | - | nih.gov |
| LC-MS/MS | Hair | - | - | 0.05 pg/mg | - | oup.com |
| HPTLC | Kratom Leaves | 14.31–143.10 μg/mL | 0.9993 | 3.80 μg/mL | 11.53 μg/mL | researchgate.net |
| LC-Q/TOF-MS | Blood | - | - | 0.5 - 2 ng/mL | 0.5 - 2 ng/mL | sci-hub.se |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value, often expressed as a percentage of the nominal value or bias.
Validation guidelines, such as those from the US-FDA, typically require precision to not exceed 15% RSD, except at the LLOQ where it should not exceed 20%. nih.gov Accuracy should be within ±15% of the nominal value, and ±20% at the LLOQ. nih.gov
For an UPLC-MS/MS method for 7-hydroxythis compound, intra-day precision ranged from 1.0% to 2.2% RSD, and inter-day precision was between 2.1% and 4.1% RSD. nih.gov The accuracy for the same method showed intra-day bias from -1.5% to 4.0% and inter-day bias from -3.5% to 2.0%. nih.gov Another study using capillary zone electrophoresis-tandem mass spectrometry for this compound reported precision with an RSD in the range of 3.3%–9.4% and accuracy with a relative error in the range of 92.2%–108.4%. nih.gov
| Analytical Method | Analyte | Precision (%RSD/%CV) | Accuracy (%Bias/Relative Error) | Source |
|---|---|---|---|---|
| UPLC-MS/MS | 7-hydroxythis compound | Intra-day: 1.0% - 2.2%, Inter-day: 2.1% - 4.1% | Intra-day: -1.5% to 4.0%, Inter-day: -3.5% to 2.0% | nih.gov |
| Capillary Zone Electrophoresis-Tandem Mass Spectrometry | This compound | 3.3% - 9.4% | 92.2% - 108.4% | nih.gov |
| HPLC-PDA | This compound | Repeatability: 0.67%, Intermediate: 1.56% | 98.88% - 101.44% | pom.go.idresearchgate.net |
| LC-Q/TOF-MS | Mitragyna Alkaloids | Intra-assay: 1-19%, Inter-assay: 1-6% | -9% to 14% at LOQ | sci-hub.se |
Robustness Evaluation of Analytical Procedures
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in flow rate and detection wavelength.
A study validating an HPLC-PDA method for this compound quantification assessed robustness by varying the flow rate (±0.2 mL/min) and wavelength (±2 nm). pom.go.id The results of a single factor ANOVA showed that these variations did not significantly affect the quantification of this compound, demonstrating the method's robustness. pom.go.id Another method using capillary zone electrophoresis-tandem mass spectrometry reported a robustness of 95.2%–99.7%. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for ten key kratom alkaloids was also validated for robustness. nih.gov
Quantification in Biological Matrices (e.g., blood, urine, tissue)
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and forensic investigations. Various analytical methods have been developed and validated for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and selectivity. oup.com A "dilute-and-shoot" sample preparation for LC-MS/MS analysis of this compound in human urine has been shown to provide excellent sensitivity and linearity. sciex.com For hair analysis, an LC-MS-MS method was developed to detect this compound and 7-hydroxythis compound, providing evidence of past kratom use. oup.com In postmortem cases, a liquid chromatography-quadrupole/time-of-flight mass spectrometry (LC-Q/TOF-MS) method was used to identify and quantify five Mitragyna alkaloids in blood and liver specimens. sci-hub.se
The concentrations of this compound can vary significantly depending on the biological matrix. For example, in a series of fatalities, this compound concentrations in central and peripheral blood ranged from 1–422 ng/mL and 1–412 ng/mL, respectively, while liver concentrations were found to be between < 4 to > 1450 ng/g. sci-hub.se Another study reported blood this compound concentrations ranging from 5.6–29,000 ng/mL in over a thousand submitted blood specimens. oup.com
| Biological Matrix | Analytical Method | Reported Concentration Range of this compound | Source |
|---|---|---|---|
| Blood (postmortem) | LC-Q/TOF-MS | 1–422 ng/mL (central), 1–412 ng/mL (peripheral) | sci-hub.se |
| Liver (postmortem) | LC-Q/TOF-MS | < 4 to > 1450 ng/g | sci-hub.se |
| Blood (forensic casework) | LC-MS/MS | 5.6–29,000 ng/mL | oup.com |
| Hair | LC-MS-MS | 16.0 to 2,067 pg/mg | oup.com |
| Urine | LC-MS/MS | Quantifiable up to 120 hours | nih.gov |
Resolution and Quantification of this compound Stereoisomers
This compound has three chiral centers, leading to the possibility of eight diastereomers. oup.com The four naturally occurring stereoisomers in Mitragyna speciosa are this compound, speciogynine (B3026189), speciociliatine (B128378), and mitraciliatine. who.int These stereoisomers can have different pharmacological profiles, making their separation and individual quantification important. mdpi.com
Analytical techniques such as supercritical fluid chromatography (SFC) and advanced liquid chromatography methods have been developed to achieve the resolution of these stereoisomers. An SFC method using a diode array detector was able to completely resolve eight related compounds, including three sets of diastereoisomers, in 7 minutes. hpst.cz In contrast, a UHPLC method provided only partial separation of the this compound and speciogynine stereoisomers. hpst.cz
A UPLC-MS/MS method was developed for the simultaneous quantification of kratom alkaloids, where diastereomers with the same multiple reaction monitoring (MRM) transitions were well-separated chromatographically to ensure accurate quantification. nih.gov Similarly, for the analysis of speciogynine and its metabolites in human urine, the liquid chromatography separation had to be significantly improved to allow for the separation from its diastereomer, this compound, and its metabolites. nih.gov The development of methods that can effectively resolve and quantify these stereoisomers is crucial for a complete understanding of the pharmacology and toxicology of kratom. mdpi.com
Chemical Synthesis and Structure Activity Relationship Sar of Mitragynine
Total Synthesis of Mitragynine and its Enantiomers
The total synthesis of this compound, a corynanthe-type monoterpenoid indole (B1671886) alkaloid, has been accomplished through various innovative strategies. These synthetic routes are often lengthy and complex, highlighting the challenge of assembling its intricate tetracyclic core. sinodoschemistry.comresearchgate.net
Multiple pathways for the total synthesis of this compound have been developed, often employing distinct key reactions to construct the core structure.
One notable approach involves a proline-catalyzed Mannich-Michael reaction sequence, which has been successfully used to create the desired stereochemistry. nih.govnih.gov Another strategy utilizes an enantioselective thiourea-catalyzed Pictet-Spengler reaction to form the tetrahydro-β-carboline ring, a crucial part of the alkaloid's structure. researchgate.net More recent syntheses have focused on efficiency, with some routes achieving the total synthesis of (−)-mitragynine and its diastereomer, (+)-speciogynine, in 11 steps. jst.go.jp
Bioinspired transformations have also been a key feature in some synthetic designs. For instance, a common intermediate derived from a Pictet-Spengler cyclization can be guided toward either (−)-mitragynine or (+)-speciogynine through stereoselective reduction and subsequent chemical modifications. jst.go.jp These strategies often start from relatively simple commercial materials and build complexity through a series of carefully controlled reactions. jst.go.jp
A summary of different synthetic strategies is presented below:
| Key Strategy/Reaction | Starting Materials (Example) | Notes |
| Proline-catalyzed Mannich-Michael reaction | Alkylidene malonate, n-butanal, 4-methoxytryptamine | Yields an optically active aldehyde which is a key intermediate. nih.govdergipark.org.tr |
| Thiourea-catalyzed Pictet-Spengler reaction | 4-methoxytryptamine | Features a Pd-catalyzed Tsuji-Trost allylic alkylation to close the D-ring. researchgate.net |
| Organocatalytic anti-selective Michael reaction | 3-(trimethylsilyl)propanal | Part of a 12-step synthesis achieving >11% total yield. jst.go.jp |
| Bioinspired transformations | Strictosidine derivative | Removal of a silyl (B83357) group triggers transformations leading to the alkaloid core. jst.go.jp |
The specific three-dimensional arrangement of atoms, or stereochemistry, in this compound is critical to its biological activity. Enantioselective synthesis, which produces a specific enantiomer (a non-superimposable mirror image), is therefore crucial.
Syntheses have been developed to produce not only the naturally occurring (−)-mitragynine but also its "unnatural" enantiomer, (+)-mitragynine. nih.govnih.gov This has been instrumental in understanding the compound's pharmacology. Pharmacological evaluation of (+)-mitragynine revealed that it possesses much weaker opioid activity than its natural counterpart. nih.govnih.govresearchgate.net This finding underscores the importance of the specific stereochemical configuration of (−)-mitragynine for its interaction with opioid receptors.
The stereochemistry at other positions, such as C-20, also influences activity. This compound's diastereomers, including speciogynine (B3026189), speciociliatine (B128378), and mitraciliatine, differ in their configuration at positions C-3, C-15, and C-20. frontiersin.org For example, speciogynine, the C-20 epimer of this compound, has been shown to have a high affinity for certain serotonin (B10506) receptors. jst.go.jp The development of stereoselective synthetic methods allows for the specific production of these isomers, facilitating detailed pharmacological studies. jst.go.jpacs.org
Semi-synthetic Derivatization and Analog Development of this compound
Starting from naturally extracted or synthetically produced this compound, chemists can perform semi-synthetic modifications to create a wide array of new molecules, or analogues. This work is aimed at exploring and optimizing the compound's pharmacological properties. dergipark.org.tr
A primary focus of analog development has been the modification of the this compound scaffold to probe its structure-activity relationships. elyssabmargolis.comacs.org Key areas for modification include the C9, C10, and C12 positions on the indole ring. elyssabmargolis.comacs.orgunc.edu
For example, researchers have replaced the methoxy (B1213986) group (-OCH3) at the C9 position with various other chemical groups, such as phenyl, methyl, or 3'-furanyl substituents. elyssabmargolis.comacs.org To achieve this, the C9 position is first converted into a more reactive intermediate, like a triflate, which can then participate in palladium-catalyzed coupling reactions to introduce the new groups. elyssabmargolis.comacs.org Similar strategies have been applied to the C10 and C12 positions. elyssabmargolis.com These modifications have led to the creation of analogues with altered potency and efficacy at opioid receptors. elyssabmargolis.combiorxiv.org
Another key derivative is this compound pseudoindoxyl, a rearranged metabolite of 7-hydroxythis compound (B600473). nih.gov Synthetic analogues of this compound have also been created, such as C-9 substituted derivatives, which have shown unique pharmacological profiles, including mixed MOR agonist/DOR antagonist activity. mdpi.com
7-Hydroxythis compound (7-OH) is a minor but potent alkaloid found in kratom leaves and is also a key active metabolite of this compound formed in the body. wikipedia.orgwjgnet.com Due to its low natural abundance, chemical synthesis from the more plentiful this compound is the primary method for obtaining this compound for research. sinodoschemistry.comwikipedia.org
Several oxidative methods have been developed to convert this compound to 7-hydroxythis compound. This transformation can be achieved using various oxidizing agents. dergipark.org.tr One common reagent is [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). dergipark.org.trwho.intgoogle.com Other successful methods employ reagents like oxone (potassium peroxymonosulfate), hydrogen peroxide with a palladium catalyst, or singlet oxygen. dergipark.org.trnih.govusm.my The reaction with PIFA in a tetrahydrofuran (B95107) and water solvent system at low temperatures has been reported to achieve high conversion rates and yields. google.com It has also been noted that simple exposure to sunlight and air can cause the conversion of this compound to its 7-hydroxy derivative. who.int
Beyond purely chemical methods, there is growing interest in chemoenzymatic and biosynthetic approaches. In humans and mice, the conversion of this compound to 7-hydroxythis compound is mediated by cytochrome P450 enzymes, specifically the CYP3A isoform. dergipark.org.trwjgnet.com Researchers are exploring how to harness enzymes to perform these transformations in engineered microbes like yeast, which could provide a sustainable and controlled method for producing kratom alkaloids and their derivatives. researchgate.netbiorxiv.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
SAR studies investigate how a molecule's chemical structure relates to its biological activity. For this compound and its analogues, these studies have provided crucial insights into the features necessary for interaction with opioid receptors and for producing their characteristic pharmacological effects. nih.govnih.gov
Key findings from SAR studies include:
The C7 Position: The presence of a hydroxyl group at the C7 position, as in 7-hydroxythis compound, significantly increases potency at the mu-opioid receptor (MOR) compared to this compound itself. dergipark.org.tr
The C9 Methoxy Group: The methoxy group at the C9 position is considered crucial for antinociceptive activity. mdpi.com Modifications at this site have a profound impact on receptor efficacy. Swapping the 9-methoxy group for other substituents like phenyl, methyl, or 3'-furanyl on the 7-hydroxythis compound scaffold has produced partial agonists with lower efficacy than traditional opioids. elyssabmargolis.comacs.orgunc.edu
The Indole Ring (C10, C12): Modifications at the C10 and C12 positions have also been explored, though many of these analogues did not show promising activity at the MOR. elyssabmargolis.com An exception was a 12-methyl substituted 7-OH analogue which retained notable potency. elyssabmargolis.com
The Acrylate (B77674) Moiety: The unsaturated acrylate segment of the this compound scaffold is thought to be an essential component for efficient binding within the MOR. elyssabmargolis.comacs.org
Stereochemistry: As previously mentioned, the natural (−) stereochemistry of this compound is vital for its activity, with the (+) enantiomer being much weaker. nih.govnih.gov
Biased Agonism: this compound and 7-hydroxythis compound are described as G-protein-biased agonists of the MOR. nih.govnih.govmdpi.com This means they activate the G-protein signaling pathway (associated with analgesia) without significantly recruiting the β-arrestin pathway (which is linked to side effects like respiratory depression). nih.govnih.gov This biased signaling is a key feature of their pharmacological profile and a major focus for developing safer analgesics based on the this compound scaffold. nih.govbiorxiv.org
The table below summarizes SAR findings for modifications at different positions of the this compound and 7-hydroxythis compound scaffolds.
| Position/Feature | Modification | Impact on Pharmacological Activity |
| C7 | Addition of a hydroxyl group (this compound → 7-Hydroxythis compound) | Significantly increases MOR binding affinity and potency. dergipark.org.trwikipedia.org |
| C9 | Replacement of methoxy group with phenyl, methyl, or 3'-furanyl groups (on 7-OH scaffold) | Produces partial agonists with lower G-protein efficacy compared to morphine. elyssabmargolis.comacs.orgbiorxiv.org |
| C10 & C12 | Introduction of various substituents | Generally leads to analogues with less promising MOR activity. elyssabmargolis.com |
| Stereocenter (C3, C15, C20) | Inversion to unnatural enantiomer [(−)-Mitragynine → (+)-Mitragynine] | Results in much weaker opioid activity. nih.govnih.gov |
| Core Scaffold | Rearrangement to pseudoindoxyl structure | This compound pseudoindoxyl is a potent MOR agonist and DOR antagonist that does not recruit β-arrestin. nih.govmdpi.com |
These SAR studies, enabled by both total and semi-synthesis, are critical for guiding the design of new compounds based on the this compound framework, with the goal of creating novel therapeutics with improved safety and efficacy profiles. nih.govbiorxiv.org
Elucidation of Key Structural Moieties Governing Biological Activity
The biological activity of this compound is dictated by specific parts of its molecular structure. psu.edu Pharmacological evaluations of natural and synthetic derivatives have identified several key structural features essential for its interaction with biological targets, particularly opioid receptors. psu.edu
The core structure of this compound is a corynanthe-type monoterpenoid indole alkaloid. nih.gov Modifications to this scaffold have provided significant insights into its SAR. One of the most critical findings is the role of the C7 position. The introduction of a hydroxyl group at this position to form 7-hydroxythis compound, a minor but potent alkaloid found in the plant, dramatically increases its affinity and potency at the mu-opioid receptor (MOR). nii.ac.jppsu.edu Studies have shown 7-hydroxythis compound to be significantly more potent than this compound itself. nih.govnii.ac.jp
Further investigations have explored diversifying the aromatic indole ring at the C9, C10, and C12 positions. acs.org The methoxy group at the C9 position is a characteristic feature of several Corynanthe alkaloids found in M. speciosa and is believed to contribute to their biological effects. nih.gov Additionally, the methyl ester group at C16 is involved in receptor interactions; for instance, docking simulations predict that this group forms hydrogen bonds with residues in the D1 dopamine (B1211576) receptor. scienceasia.org The entire Mitragyna alkaloid scaffold is considered a novel framework for developing functionally biased opioid modulators. acs.orgnih.gov
Table 1: Comparison of Functional Activity of this compound and a Key Derivative
| Compound | Receptor | Activity | Efficacy (Emax) | Potency (EC50) |
|---|---|---|---|---|
| This compound | hMOR | Partial Agonist | 34% | 339 nM |
| 7-hydroxythis compound | hMOR | Partial Agonist | 47% | 34 nM |
Data sourced from functional assays using a bioluminescence resonance energy transfer (BRET) G protein activation assay. researchgate.net
Influence of Stereochemical Configuration on Pharmacological Profiles
The three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule plays a pivotal role in its pharmacological activity. mdpi.comresearchgate.net this compound has several stereoisomers, known as diastereomers, including speciogynine, speciociliatine, and mitraciliatine, which differ in their spatial configuration. researchgate.net These subtle structural variations lead to significant differences in receptor binding and functional activity. mdpi.comresearchgate.net
The stereochemistry at positions C-3 and C-20 is particularly critical. nih.govnih.gov this compound and its diastereomer speciogynine possess a flat, trans-quinolizidine conformation in their C and D rings. nih.gov In contrast, speciociliatine has a folded cis-quinolizidine conformation. nih.govresearchgate.net This difference in conformation dramatically impacts bioactivity. For instance, speciogynine and speciociliatine show null measurable agonist activity at opioid receptors and only exhibit weak antagonist effects. frontiersin.org Intriguingly, speciogynine, the C-20 epimer of this compound, does not display agonist activity toward the human mu-opioid receptor (hMOR), highlighting the importance of the C-20 stereochemistry in the pharmacology of these alkaloids. nih.gov
Furthermore, the enantiomeric form of this compound also determines its activity. An enantioselective total synthesis of both naturally occurring (−)-mitragynine and its unnatural enantiomer, (+)-mitragynine, revealed that the (+)-enantiomer has much weaker opioid activity. acs.orgnih.gov
Table 2: Opioid Receptor Binding Affinities of this compound and its Diastereomers
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | MOR | 198 ± 30 |
| KOR | 161 ± 10 | |
| Speciociliatine | MOR | 116 ± 36 |
| KOR | 54.5 ± 4.4 | |
| Speciogynine | All Opioid Receptors | Weak Antagonist Effect |
Data shows that the binding affinity of speciociliatine is higher at both MOR and KOR compared to this compound. nih.gov Speciogynine showed null measurable agonist activity. frontiersin.org
Molecular Docking and Computational Approaches in Ligand-Receptor Interaction Studies
Molecular docking and other computational techniques are powerful tools for investigating how this compound interacts with its biological targets at the molecular level. biorxiv.orgunmul.ac.id These in silico studies predict the binding pose and affinity of a ligand (like this compound) to a receptor, providing insights that complement experimental data. scienceasia.orgbiorxiv.org
Docking analyses suggest that this compound alkaloids adopt a binding pose at the mu-opioid receptor that is distinct from that of classical opioids. acs.orgnih.gov This unique binding mode may be related to its different pharmacological profile, such as being a G-protein-biased agonist that does not recruit β-arrestin. acs.org Thermodynamic analysis from computational studies indicates that the interaction between this compound and plasma proteins is energetically favorable, driven primarily by hydrogen bonding and van der Waals forces. researchgate.net
Computational methods have also been used to identify other potential human protein targets for this compound. scienceasia.org By combining protein homology searches with docking simulations, researchers have identified potential interactions with targets like the 5-hydroxytryptamine (serotonin) receptor 2A and orexin (B13118510) receptors, with strong predicted binding affinities. scienceasia.org These computational predictions help guide further in vitro and in vivo research to validate these interactions and understand the full molecular mechanism of this compound. scienceasia.org
Pharmacological Mechanisms and Receptor Interactions of Mitragynine
Opioid Receptor System Modulation by Mitragynine
This compound's interaction with the opioid receptor system is a key aspect of its pharmacology, underlying its analgesic and other opioid-like effects. It demonstrates a distinct profile of action at the mu-, delta-, and kappa-opioid receptors.
Mu-Opioid Receptor (MOR) Agonism and Partial Agonism
This compound is recognized as a partial agonist at the mu-opioid receptor (MOR). mdpi.comfrontiersin.orgarkleg.state.ar.usnih.gov This means that while it binds to and activates the receptor, it does so with lower efficacy compared to full agonists like morphine. mdpi.com Studies on human opioid receptors expressed in cell lines have confirmed that this compound acts as a partial agonist at the MOR. frontiersin.orgnih.gov Its binding affinity for the MOR has been reported to be approximately 0.233 μM. mdpi.com The partial agonism of this compound at the MOR is considered a key factor in its pharmacological effects. mdpi.comarkleg.state.ar.usconsensus.app
Table 1: Binding Affinities of this compound at Human Opioid Receptors
| Receptor | Binding Affinity (Ki in nM) |
| Mu-Opioid Receptor (MOR) | 7.24 - 709 |
| Delta-Opioid Receptor (DOR) | 60.3 - 6,800 |
| Kappa-Opioid Receptor (KOR) | 123 - 1,700 |
| Data compiled from multiple sources indicating a range of reported values. arkleg.state.ar.uswikipedia.org |
Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interactions
In contrast to its activity at the MOR, this compound demonstrates competitive antagonism at the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). nih.gov Some studies describe it as a weak competitive antagonist at these receptors. arkleg.state.ar.uskslegislature.gov At the KOR, this compound's functional activity shifts from partial agonism to antagonism at lower potencies. frontiersin.org This antagonist activity at the KOR is thought to potentially mitigate some of the undesirable effects associated with KOR activation, such as dysphoria. mdpi.com The absence of significant DOR activity is also noted, suggesting its primary analgesic effects are mediated through other pathways. mdpi.com
Biased Agonism and G-protein Signaling Pathways
A significant characteristic of this compound's interaction with the MOR is its biased agonism. It preferentially activates the G-protein signaling pathway without significantly recruiting β-arrestin-2. mdpi.comnih.govunnes.ac.id This G-protein biased agonism is a focal point of research, as it is hypothesized to be responsible for producing analgesia with a reduced risk of certain opioid-related side effects like respiratory depression and constipation. mdpi.comnih.gov The development of G protein-biased opioid agonists is a promising area in pharmacology, aiming to create safer analgesics. nih.govannualreviews.org this compound and its derivatives serve as a novel framework for developing such functionally biased opioid modulators. nih.govacs.org
Contribution of 7-Hydroxythis compound (B600473) Metabolite to Opioid Receptor Activity
This compound is metabolized in the liver to 7-hydroxythis compound, a significantly more potent MOR agonist. consensus.appacs.org This metabolite is considered a key mediator of this compound's analgesic effects. acs.org 7-hydroxythis compound has a much higher binding affinity and intrinsic activity at the MOR compared to this compound itself. who.int In fact, studies in mice have shown that the brain concentrations of 7-hydroxythis compound formed from this compound are sufficient to account for most, if not all, of the opioid-receptor-mediated analgesic activity. acs.org Like its parent compound, 7-hydroxythis compound is also a G-protein-biased agonist at the MOR. nih.govunnes.ac.id
Table 2: Comparison of this compound and 7-Hydroxythis compound at the Mu-Opioid Receptor
| Compound | Receptor Activity | Potency Relative to this compound |
| This compound | Partial Agonist | - |
| 7-Hydroxythis compound | Potent Partial Agonist | ~10-fold greater than morphine in antinociception assays |
| Data from in vivo and in vitro studies. kslegislature.govunnes.ac.id |
Non-Opioid Receptor System Interactions
Beyond the opioid system, this compound's pharmacological profile is broadened by its interactions with other receptor systems, notably the adrenergic system.
Dopamine (B1211576) D2 Receptor Interactions
This compound exhibits affinity for dopamine D2 receptors, suggesting a potential to modulate the dopaminergic system. mdpi.comwikipedia.org This interaction could influence reward pathways, motivation, and emotional responses. mdpi.com Early research indicated that this compound moderately inhibits radioligand binding to the D2 receptor, with a percentage inhibition of 54.22%. nih.gov This modulation of the dopaminergic system may contribute to feelings of euphoria and motivation. mdpi.comresearchgate.net The inhibition of D2 receptors is also being explored for its potential in improving psychotic symptoms. mdpi.com
Cannabinoid Receptor Pathway Involvement
Research indicates that this compound's effects may be mediated, in part, through the cannabinoid system, particularly the CB1 and CB2 receptors. mdpi.com The analgesic effects of this compound, especially in the context of neuropathic pain, appear to involve these cannabinoid pathways. mdpi.comnih.gov For instance, the pain-relieving effects of this compound were diminished when cannabinoid receptors were blocked in animal models of chemotherapy-induced peripheral neuropathy. mdpi.com However, some studies suggest that the antinociceptive action of this compound does not directly involve the cannabinoid CB1 receptor system. mdpi.comresearchgate.net One study found that chronic high-dose this compound-induced cognitive impairments were reversed by a CB1 receptor antagonist, suggesting a role for this receptor in the cognitive effects of this compound. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation
Recent studies suggest that this compound may modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-opioid pathway involved in sensing noxious stimuli like heat and inflammation. mdpi.com TRPV1 is a nonselective cation channel that is a key target in pain processing. kneopen.com By affecting TRPV1 receptors, this compound could potentially reduce pain signaling in inflammatory and neuropathic pain conditions. mdpi.com Molecular docking studies have indicated that this compound has a promising binding affinity for the TRPV1 receptor. kneopen.com The activation or deactivation of TRPV1 can alter the transmission of noxious sensory information. researchgate.net
Neuronal Ca2+ Channel Modulation
This compound has been found to inhibit neuronal Ca2+ channels. mdpi.comresearchgate.net Specifically, it has been shown to block both T-type and L-type Ca2+ channel currents in neuroblastoma cells and reduce potassium chloride (KCl)-induced Ca2+ influx. researchgate.netnih.gov This blockade of neuronal Ca2+ channels may lead to a reduction in neurotransmitter release, which could contribute to the inhibition of pain transduction. mdpi.comresearchgate.net The upregulation of certain calcium-binding proteins, such as calretinin, has been observed with this compound administration, potentially as a compensatory response to the blockage of Ca2+ ion channels. nih.govresearchgate.net
Downstream Cellular and Molecular Signaling Pathways
Modulation of cAMP and CREB Protein Expression
This compound has been shown to modulate intracellular signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and cAMP response element-binding protein (CREB) pathways. This compound can inhibit forskolin-stimulated cAMP formation in vitro in a manner dependent on opiate receptors. researchgate.netresearchgate.net Chronic morphine treatment can lead to an increase in cAMP levels, a phenomenon associated with tolerance, and co-treatment with this compound has been found to reduce this increase. researchgate.net
CREB is a transcription factor that is activated by signaling pathways like ERK, and it plays a role in gene expression related to neuroplasticity. nih.gov Studies have shown that repeated exposure to this compound can affect the expression of both cAMP and CREB. researchgate.net Specifically, higher doses of this compound have been observed to significantly decrease the expression of phosphorylated CREB (pCREB) in the hippocampus. nih.gov The combination of this compound and morphine has been shown to prevent the development of morphine tolerance by downregulating cAMP levels and CREB expression. researchgate.net
Regulation of Mitogen-Activated Protein Kinase Phosphatase (MKP) Pathways
Research to date has not specifically elucidated the direct regulatory effects of this compound on Mitogen-Activated Protein Kinase Phosphatase (MKP) pathways. While the broader MAPK signaling cascade is known to be involved in a multitude of cellular processes, and various substances can modulate its activity, specific data detailing the interaction between this compound and MKP pathways is not available in the current scientific literature.
Involvement of Descending Monoaminergic Systems
This compound's pharmacological profile includes significant interaction with the descending monoaminergic systems, which are crucial in modulating pain and mood. This interaction involves both the noradrenergic and serotonergic pathways.
The central antinociceptive effects of this compound are, in part, attributed to its influence on these systems. nih.govmdpi.comresearchgate.netnih.govwjgnet.combiointerfaceresearch.com Studies have demonstrated that the analgesic action of this compound involves the descending noradrenergic and serotonergic systems. nih.govmdpi.com
Noradrenergic System Interaction:
This compound's analgesic properties are linked to its activity at alpha-2 (α2) adrenergic receptors. wjgnet.com It acts as an agonist at these receptors, which are involved in the descending pain modulatory pathways. wjgnet.commdpi.com This action is similar to other α2-adrenergic agonists that can reduce the release of norepinephrine, leading to a calming of the sympathetic nervous system and contributing to analgesia. mdpi.com In vivo studies have shown that this compound behaves like an α2-adrenergic receptor agonist. nih.gov However, it is suggested that it may be a low-efficacy agonist, as it did not induce hypothermia or significantly stimulate [³⁵S]GTPγS binding in vitro, unlike other α2-adrenergic agonists. nih.gov The antinociceptive effect of this compound has been shown to be reversed by α2-adrenoceptor antagonists like yohimbine (B192690) and idazoxan. frontiersin.orgnih.gov
Serotonergic System Interaction:
This compound also demonstrates a complex interaction with the serotonergic system. It functions as a competitive antagonist at the 5-hydroxytryptamine 2A (5-HT2A) receptors. mdpi.comfrontiersin.orgscienceasia.orgpainphysicianjournal.com By blocking these receptors, this compound can modulate the release of various neurotransmitters involved in mood, cognition, and pain perception. mdpi.com This antagonism may contribute to mood stabilization and pain control. mdpi.com The suppressive effect of this compound on the 5-HT2A receptor-mediated head-twitch response in mice further supports its antagonist activity at this receptor. nih.gov
In addition to its primary action at 5-HT2A receptors, this compound interacts with other serotonin (B10506) receptor subtypes, although with weaker affinity. mdpi.com It has been shown to be a partial agonist at 5-HT1A receptors, which may contribute to its anxiolytic and mood-enhancing effects. mdpi.com Its interaction with 5-HT2B and 5-HT2C receptors is considered to have more subtle modulatory effects on mood and appetite. mdpi.com The involvement of the serotonergic system in this compound's antinociceptive action is particularly noted in the hot-plate test. nih.govmdpi.com
The table below summarizes the interaction of this compound with key receptors in the descending monoaminergic systems based on available research findings.
| Receptor | Interaction Type | Research Finding | Reference |
| Alpha-2 (α2) Adrenergic Receptor | Agonist | Acts as an agonist, contributing to its antinociceptive effects. In vivo studies confirm agonist-like effects, though it may be a low-efficacy agonist. | wjgnet.commdpi.comnih.gov |
| 5-HT2A Serotonin Receptor | Competitive Antagonist | Blocks 5-HT2A receptors, which may help in stabilizing mood and controlling pain perception. This action is supported by the inhibition of the 5-MeO-DMT-induced head-twitch response in mice. | mdpi.comfrontiersin.orgnih.govscienceasia.orgpainphysicianjournal.com |
| 5-HT1A Serotonin Receptor | Partial Agonist | Enhances serotonin signaling to some extent, which is associated with anxiolytic and mood-enhancing effects. | mdpi.com |
| 5-HT2B/2C Serotonin Receptors | Weak Interaction | Has weaker interactions that may have subtle modulatory effects on mood and appetite. | mdpi.com |
Pharmacokinetics and Drug Metabolism Adme of Mitragynine
Absorption Characteristics
Absorption is the process by which a compound enters the systemic circulation. For orally administered substances like mitragynine, this involves overcoming several biological challenges, including stability in the gastrointestinal tract and the ability to permeate cellular barriers.
Following oral administration, this compound is absorbed, with the time to reach maximum plasma concentration (Tmax) occurring relatively quickly. In humans, the Tmax has been reported to be approximately 0.83 to 1.5 hours. usm.myaccurateclinic.com In animal models, such as rats and dogs, a similar rapid absorption is observed, with Cmax occurring within 2 hours post-dose. researchgate.net
Systemic bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, has been estimated to be low. In one rat study, the oral bioavailability of this compound was estimated to be 21%. accurateclinic.com The apparent volume of distribution (Vd/F) in humans has been calculated at 38.04 ± 24.32 L/kg, a large value that suggests extensive distribution of the compound out of the bloodstream and into tissues. nih.govresearchgate.net
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | Human | ~0.83 - 1.5 hours | usm.myaccurateclinic.com |
| Oral Bioavailability | Rat | 21% | accurateclinic.com |
| Apparent Volume of Distribution (Vd/F) | Human | 38.04 ± 24.32 L/kg | nih.gov |
| Apparent Volume of Distribution (Vd) | Dog | 6.3 ± 0.6 L/kg | nih.gov |
The ability of this compound to pass through biological membranes is a key determinant of its absorption and distribution. In vitro models are commonly used to predict this permeability. Studies using Caco-2 and MDR-MDCK cell monolayers, which are models for the intestinal epithelium, have shown that this compound possesses moderate permeability. These studies also indicate that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux transporter, meaning it is not actively pumped out of the cells to a large extent.
This compound's ability to cross the blood-brain barrier (BBB) is crucial for its central nervous system activity. It is a lipophilic, weak base that is capable of passively transporting across the BBB. accurateclinic.com However, in vivo studies in rats have revealed that despite its ability to cross, it is subject to extensive efflux from the brain. researchgate.net This results in less than 10% of the unbound this compound in the plasma successfully crossing the BBB. researchgate.net this compound has also been identified as an inhibitor of the P-gp transporter. researchgate.net
The chemical stability of a compound in the varying pH environments of the gastrointestinal tract influences how much of it is available for absorption. This compound has been shown to be unstable in simulated gastric fluid (SGF), which mimics the acidic environment of the stomach. Research has reported degradation of over 20% after 20 minutes and up to 26% in other studies. In contrast, this compound is considered stable in simulated intestinal fluid (SIF), which has a neutral to slightly alkaline pH, with minimal degradation observed.
| Fluid Type | Condition | Finding |
|---|---|---|
| Simulated Gastric Fluid (SGF) | pH ≈ 1.2 | Unstable; >20% degradation after 20 minutes. |
| Simulated Intestinal Fluid (SIF) | pH ≈ 6.8 | Stable. |
Distribution and Protein Binding
Once absorbed into the bloodstream, a compound is distributed throughout the body. This distribution is influenced by its binding to plasma proteins and its ability to enter various tissues.
This compound exhibits high binding to plasma proteins. In vitro studies using methods such as equilibrium dialysis have determined that the plasma protein binding in humans is extensive, with reported values ranging from 85% to over 97%. accurateclinic.comresearchgate.netnih.gov This high degree of binding means that only a small fraction of the this compound in the blood is unbound and free to distribute into tissues and interact with receptors.
The large apparent volume of distribution observed for this compound suggests it distributes extensively into tissues outside of the plasma. accurateclinic.comnih.gov In vivo studies in rats have shown that this compound penetrates the brain and has a moderate capacity to accumulate in brain parenchymal cells. researchgate.net Its uptake into brain tissue is significantly higher—reportedly 18-fold greater—than that of its metabolite, 7-hydroxythis compound (B600473). researchgate.net
Postmortem forensic studies have also provided insights into its distribution. An analysis of postmortem cases found that the average ratio of this compound concentration in heart blood to that in femoral blood was 1.37, which suggests a potential for some postmortem redistribution of the compound. nih.gov
| Parameter | Species/Model | Value/Finding | Reference |
|---|---|---|---|
| Plasma Protein Binding | Human (in vitro) | 85% - >97% | accurateclinic.comresearchgate.netnih.gov |
| Apparent Volume of Distribution (Vd/F) | Human | 38.04 ± 24.32 L/kg | nih.gov |
| Apparent Volume of Distribution (Vd) | Rat | 37 - 90 L/kg | accurateclinic.com |
| Brain Tissue Uptake | Rat | 18-fold higher than 7-hydroxythis compound | researchgate.net |
| Heart Blood : Femoral Blood Ratio | Human (Postmortem) | 1.37 | nih.gov |
Metabolism of this compound and Metabolite Formation
The biotransformation of this compound is a complex process primarily occurring in the liver, involving multiple metabolic pathways that lead to the formation of various metabolites. This process is crucial in determining the compound's pharmacokinetic profile and pharmacological activity. In vitro studies utilizing human liver microsomes (HLM) and S9 fractions have been instrumental in elucidating these pathways, identifying at least thirteen metabolites of this compound. The primary metabolic routes include O-demethylation and mono-oxidation. clinpgx.org
Identification and Characterization of Active Metabolites (e.g., 7-Hydroxythis compound, 9-O-demethylthis compound)
Several metabolites of this compound have been identified, with some exhibiting significant pharmacological activity.
7-Hydroxythis compound: This is a particularly important active metabolite formed through the oxidation of this compound, a reaction exclusively mediated by the CYP3A4 enzyme. clinpgx.orgfrontiersin.org Although it is a minor constituent in the plant itself, its formation in the liver is significant. nih.gov 7-hydroxythis compound is a more potent agonist at mu-opioid receptors than this compound itself. nih.gov
9-O-demethylthis compound: This is one of the most abundant metabolites of this compound found both in vitro and in urine samples from users. clinpgx.org Its formation is catalyzed by multiple CYP enzymes, including CYP2C19, CYP3A4, and CYP2D6. clinpgx.org
Other identified metabolites include 16-carboxythis compound and 9-O-demethyl-16-carboxythis compound, which are formed through the action of CYP2D6, CYP2C19, and CYP2C18. clinpgx.org
Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions
In vitro studies using human liver microsomes (HLM) and S9 fractions have demonstrated that this compound is extensively metabolized. clinpgx.org The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a more comprehensive picture of metabolic pathways, including both Phase I and Phase II reactions. researchgate.net The metabolic profiling of this compound is comparable between HLM and S9 fractions, with both systems indicating that it undergoes significant biotransformation. frontiersin.org
Excretion Pathways and Metabolite Elimination
Following metabolism, the resulting metabolites of this compound are primarily eliminated from the body through renal excretion in the urine. nih.govaccurateclinic.com Very little unchanged this compound is excreted in the urine, with studies reporting this amount to be as low as 0.14%. nih.gov This indicates that the clearance of this compound is almost entirely dependent on its metabolic conversion to more water-soluble compounds.
The elimination of this compound metabolites involves both Phase I and Phase II metabolic processes. After the initial Phase I reactions (such as oxidation and demethylation), the metabolites undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. The main conjugation pathways for this compound metabolites are:
Glucuronidation: Several this compound metabolites are conjugated with glucuronic acid. nih.govresearchgate.net
Sulfation: Sulfation is another key Phase II pathway, where metabolites are conjugated with sulfate (B86663) groups. nih.govresearchgate.net
Studies analyzing human urine have identified various glucuronidated and sulfated metabolites of this compound, confirming the importance of these pathways in its elimination. nih.govresearchgate.net The specific profile of conjugated metabolites can show some inter-species differences. For example, in humans, three metabolites have been observed to be conjugated with glucuronides and three with sulfates. nih.gov
Potential for Drug-Drug Interactions (DDI) and Transporter Inhibition
This compound's metabolic profile and its interaction with drug-metabolizing enzymes and transporters indicate a potential for drug-drug interactions.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp) is an important efflux transporter that plays a crucial role in limiting the absorption and distribution of many drugs. This compound has been identified as an inhibitor of P-gp. researchgate.netnih.gov
Molecular docking studies suggest that this compound interacts with the nucleotide-binding domain of the P-gp structure. researchgate.netnih.gov This interaction inhibits the transport activity of P-gp. By inhibiting this efflux pump, this compound can potentially increase the bioavailability and central nervous system penetration of co-administered drugs that are P-gp substrates. researchgate.netresearchgate.net This inhibitory effect on P-gp, coupled with its role as a substrate and inhibitor of CYP enzymes, highlights the potential for clinically significant drug-drug interactions when this compound is taken concurrently with other medications. researchgate.netresearchgate.net
Cytochrome P450 Enzyme Inhibition Potential
This compound has been investigated for its potential to inhibit various cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to altered drug clearance, potentially causing drug-drug interactions. nih.govmdpi.com In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have been conducted to determine the inhibitory potency of this compound against several key isoforms. nih.govnih.gov
Research indicates that this compound exhibits varying degrees of inhibition across different CYP450 enzymes. The most significant inhibitory effects have been consistently observed for CYP2D6. nih.govresearchgate.netnih.gov Moderate inhibition is often seen with CYP2C19 and CYP3A4, while the effects on CYP1A2 and CYP2C9 are generally weaker. researchgate.netnih.gov
Studies have reported a range of half-maximal inhibitory concentration (IC50) values. For instance, this compound was found to be a potent inhibitor of CYP2D6 with IC50 values reported as 0.45 µM, 2.2 µM, and ~1 µM in different studies. nih.govnih.govnih.gov Moderate inhibition was observed for CYP2C19, with IC50 values of 10.5 µM and 10.6 µM. researchgate.netfrontiersin.org For CYP3A4, reported IC50 values include 11.4 µM and 41.32 µM. nih.govnih.gov The inhibition of CYP2C9 appears to be modest, with IC50 values of 9.70 µM and approximately 40 µM. nih.govnih.gov Some studies have also noted moderate inhibition of CYP1A2. mdpi.comnih.gov
The mode of inhibition has also been characterized. This compound has been shown to be a competitive inhibitor of CYP2D6. researchgate.netnih.gov In contrast, some studies have found it to be a non-competitive inhibitor of CYP2C9 and CYP2D6, and a competitive inhibitor of CYP3A4. nih.govresearchgate.net This discrepancy in CYP2D6 inhibition mode highlights the complexity of these interactions.
Interestingly, the inhibition of CYP3A4 by this compound may be substrate-dependent. Moderate inhibition was seen when midazolam was used as the probe substrate, but no significant inhibition was observed when testosterone (B1683101) was used. nih.govnih.gov Furthermore, research suggests that this compound may be a time-dependent inhibitor (TDI) of CYP3A4. nih.govfrontiersin.org In the presence of NADPH, a cofactor required for CYP activity, the IC50 value for CYP3A4 inhibition decreased approximately 7-fold, indicating a potential for stronger inhibition after a period of preincubation. nih.govfrontiersin.org No such time-dependent effect was noted for CYP2C9 or CYP2D6. nih.gov
The inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition, provides further insight into the potency of this compound. For CYP2D6, Ki values of 1.1 µM and 12.86 µM have been reported, confirming its potent inhibitory effect. nih.govresearchgate.netnih.gov For other enzymes, the Ki values were higher, suggesting weaker inhibition: 61.48 µM for CYP2C9 and 379.18 µM for CYP3A4. nih.govresearchgate.net
The following tables summarize the research findings on the inhibitory effects of this compound on various CYP450 enzymes.
Table 1: IC50 Values for this compound Inhibition of CYP450 Enzymes
Table 2: Inhibition Constant (Ki) and Mode of Inhibition for this compound
Preclinical Efficacy Studies and Therapeutic Potential of Mitragynine
Antinociceptive and Analgesic Effects
Mitragynine has demonstrated significant pain-relieving properties in a variety of preclinical models. researchgate.netspringermedizin.denih.gov In vitro and in vivo studies have consistently shown that this compound and its extracts can produce analgesic and antinociceptive effects. researchgate.net These effects are observed through increased latency in pain response in tests such as the hot plate and tail-flick assays, as well as in models of inflammatory pain. researchgate.netspringermedizin.denih.gov
Mechanisms Underlying Pain Modulation
The analgesic action of this compound is complex, involving multiple pathways. It acts as a partial agonist at mu-opioid receptors (MOR), which are the primary targets for traditional opioid analgesics. mdpi.comfrontiersin.org This partial agonism is thought to produce pain relief with a reduced risk of the severe side effects associated with full opioid agonists like morphine, such as respiratory depression and a high potential for dependence. researchgate.netmdpi.com A key distinction in its mechanism is that this compound does not recruit β-arrestin-2, a protein linked to the adverse effects of opioids. researchgate.netmdpi.comunnes.ac.id
Beyond the opioid system, this compound's analgesic effects are also mediated by other receptor systems. nih.gov It interacts with α-2 adrenergic postsynaptic receptors, which are involved in descending pain modulatory pathways. nih.gov Furthermore, this compound has been found to block neuronal Ca2+ channels, which may inhibit the release of neurotransmitters and thus reduce pain signaling. unnes.ac.idnih.gov Some research also points to the involvement of cannabinoid receptors, particularly CB1 and CB2, in this compound's pain-modulating effects. mdpi.com Additionally, it may modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-opioid pathway involved in sensing pain and inflammation. researchgate.netmdpi.com
Efficacy in Neuropathic Pain Models
This compound has shown particular promise in animal models of neuropathic pain, a type of chronic pain that is often difficult to treat. researchgate.netspringermedizin.denih.govnih.gov Studies have demonstrated its efficacy in models of chemotherapy-induced peripheral neuropathy (CIPN). mdpi.comnih.govcolby.edu The analgesic effect of this compound in these models appears to be mediated by both opioid and non-opioid mechanisms. nih.gov
Research indicates that the activation of both opioid receptors and alpha-adrenoceptors contributes to its ability to reduce neuropathic pain. nih.gov Furthermore, cannabinoid mechanisms have been shown to play a role in its effectiveness against neuropathic pain, but not inflammatory pain. colby.edu In rodent models of CIPN, the pain-relieving effects of this compound were diminished when cannabinoid receptors were blocked, suggesting these receptors are instrumental in its action on this type of pain. mdpi.comcolby.edu
Anti-Inflammatory Properties
Preclinical evidence suggests that this compound possesses anti-inflammatory properties. springermedizin.denih.govnih.govuthscsa.educhula.ac.th Methanolic extracts of Mitragyna speciosa have been shown to have potent anti-inflammatory effects in animal models. nih.gov Studies have demonstrated that these extracts can significantly suppress the development of carrageenan-induced paw edema in rats. researchgate.net In models of chronic inflammation, a reduction in granulomatous tissue formation has also been observed. researchgate.net
The anti-inflammatory action of this compound may be attributed to its ability to inhibit the production of pro-inflammatory mediators. researchgate.net It has been shown to reduce the expression of COX-2 and prostaglandin (B15479496) E2 mRNA, which are key players in the inflammatory process. nih.gov
Role in Management of Opioid Withdrawal Symptoms and Opioid Use Disorder
This compound has shown potential in preclinical studies for managing opioid withdrawal symptoms and as a possible treatment for opioid use disorder (OUD). grantome.comresearchgate.net Animal studies have consistently reported that this compound can lessen the severity of morphine withdrawal. nih.gov Some research suggests its effect may be comparable to that of methadone and buprenorphine, which are standard treatments for OUD. nih.govfrontiersin.org
The mechanisms underlying these effects are thought to involve its action at mu-opioid receptors, where it acts as a G-protein-biased agonist without recruiting β-arrestin. grantome.comfrontiersin.org This unique pharmacological profile may allow it to alleviate withdrawal symptoms with a lower risk of the dangerous side effects associated with traditional opioids. grantome.com In addition to its opioid receptor activity, this compound's effects on other neurotransmitter systems, including the serotonergic system, may also contribute to its ability to mitigate opioid withdrawal. nih.gov Preclinical models have also shown that this compound can attenuate morphine dependence. nih.gov
Antidepressant and Anxiolytic Activities
Preclinical research indicates that this compound exhibits both antidepressant and anxiolytic (anti-anxiety) properties. springermedizin.denih.govuthscsa.educhula.ac.thresearchgate.net In rodent models, this compound has demonstrated antidepressant-like effects in the forced swim test, a common behavioral assay used to screen for antidepressant compounds. uoguelph.ca The antidepressant action of this compound may be mediated by its ability to restore the levels of monoamine neurotransmitters such as serotonin (B10506), noradrenaline, and dopamine (B1211576). uthscsa.edu
This compound has also shown anxiolytic-like effects in animal models like the elevated plus-maze and open-field tests. researchgate.net Acute administration of this compound has been found to reduce anxiety behaviors in rodents. researchgate.net The anxiolytic effects of this compound appear to involve interactions with opioidergic, GABAergic, and dopaminergic systems. researchgate.net
Stimulant and Anti-Fatigue Effects
Traditionally, Mitragyna speciosa leaves have been used for their stimulant and anti-fatigue effects, and preclinical studies have begun to investigate the role of this compound in these properties. mdpi.comfrontiersin.orgmdpi.com These effects are thought to be more prominent at lower doses. grantome.com The stimulant properties of this compound are likely due to its interaction with various receptor systems beyond the opioid system. grantome.com
Muscle Relaxant Properties
Preclinical research suggests that this compound possesses muscle relaxant properties. nih.govacs.orgwjgnet.comascopost.comuthscsa.eduresearchgate.net Studies on isolated phrenic nerve-hemidiaphragm and hemidiaphragm preparations in rats demonstrated that both a methanolic extract of kratom leaves and pure this compound could decrease muscle twitch. nih.govresearchgate.net
The muscle relaxation induced by the kratom extract was found to be more significant than that of this compound alone. nih.govnih.govresearchgate.net The effects of the kratom extract were potentiated by the neuromuscular blocking agents pancuronium (B99182) and succinylcholine. nih.govresearchgate.net Furthermore, the extract exhibited a direct relaxation effect on the hemidiaphragm muscle. nih.govresearchgate.net The muscle relaxant effects of the kratom extract were not counteracted by neostigmine, tetraethylammonium, or calcium chloride. nih.govresearchgate.net
At high concentrations, both the kratom extract and this compound were observed to block nerve conduction by affecting the amplitude and duration of the compound nerve action potential. nih.govresearchgate.net The prevailing hypothesis is that the primary mechanism of action for the muscle relaxant effect of the kratom extract is at the neuromuscular junction, rather than directly on the skeletal muscle or somatic nerves, and it does not appear to act as a competitive antagonist of acetylcholine. nih.govresearchgate.net
Table 1: Summary of Preclinical Studies on Muscle Relaxant Properties of this compound
| Preparation | Substance Tested | Observed Effect | Postulated Mechanism | Reference |
| Isolated rat phrenic nerve-hemidiaphragm | Methanolic kratom extract, this compound | Decreased muscle twitch | Dominant effect at the neuromuscular junction | nih.govresearchgate.net |
| Isolated rat hemidiaphragm | Methanolic kratom extract, this compound | Direct relaxation effect | Not a competitive antagonist of acetylcholine | nih.govresearchgate.net |
| Isolated rat sciatic nerve | Methanolic kratom extract, this compound | Blocked compound nerve action potential at high concentrations | Interference with nerve conduction | nih.govresearchgate.net |
Potential Applications in Neurodegenerative Disorders (e.g., Alzheimer's disease, Parkinson's disease)
This compound is being investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Its interaction with opioid receptors is a key area of this research. nih.gov
For Alzheimer's disease, studies suggest that this compound may offer neuroprotective benefits. mdpi.comthemarijuanaherald.com Research has shown that this compound can inhibit the enzyme acetylcholinesterase (AChE), which is implicated in the progression of Alzheimer's. encyclopedia.pubspringermedizin.de Additionally, extracts of Mitragyna speciosa have been found to reduce oxidative damage in cell models of Alzheimer's disease. mdpi.comthemarijuanaherald.comnih.gov In silico studies have identified multiple components within Mitragyna speciosa that may act on various targets related to Alzheimer's disease, including proteins like AKT1, GSK3B, NFκB1, and BACE1. mdpi.comthemarijuanaherald.comnih.gov One of the alkaloids, isomitraphylline, has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce cytotoxicity in neuroblastoma cells. mdpi.com The neuroprotective effects of this compound may also be linked to the Keap1-Nrf2 pathway, which plays a role in protecting against oxidative stress. encyclopedia.pubnih.gov
In the context of Parkinson's disease, the modulation of dopamine receptors by this compound is of particular interest. frontiersin.org Some research suggests that this compound may help to counteract symptoms of Parkinson's. scienceasia.org For instance, an alkaloid extract from kratom was found to reverse deficits in locomotor activity and motor coordination in a rodent model of parkinsonism induced by haloperidol. researchgate.net
Table 2: Investigated Mechanisms of this compound in Neurodegenerative Disorders
| Disorder | Proposed Mechanism | Key Findings | Reference |
| Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) | This compound demonstrated AChE inhibitory activity. | encyclopedia.pubspringermedizin.de |
| Alzheimer's Disease | Reduction of oxidative stress | Mitragyna speciosa extracts reduced oxidative damage in SH-SY5Y cells. | mdpi.comthemarijuanaherald.comnih.gov |
| Alzheimer's Disease | Multi-target effects | Compounds in Mitragyna speciosa showed high binding affinities to proteins like AKT1, GSK3B, NFκB1, and BACE1. | mdpi.comthemarijuanaherald.comnih.gov |
| Alzheimer's Disease | Inhibition of Aβ aggregation | Isomitraphylline was found to inhibit the aggregation of Aβ peptides. | mdpi.com |
| Alzheimer's Disease | Neuroprotection via Keap1-Nrf2 pathway | This compound may facilitate the translocation of Nrf2 to the nucleus, upregulating antioxidative genes. | encyclopedia.pubnih.gov |
| Parkinson's Disease | Dopamine receptor modulation | This compound binds to dopamine D2 receptors. | frontiersin.org |
| Parkinson's Disease | Amelioration of motor deficits | Kratom alkaloid extract reversed haloperidol-induced locomotor deficits in mice. | researchgate.net |
In Silico Predictive Approaches for Diverse Therapeutic Applications (e.g., anti-SARS-CoV-2 activity)
Computational, or in silico, studies are being employed to explore the broader therapeutic potential of this compound and related compounds. scienceasia.org These methods, such as molecular docking, help predict how these alkaloids might interact with various biological targets. scienceasia.orgutm.myunmul.ac.idutm.my
One area of significant interest has been the potential anti-SARS-CoV-2 activity of this compound. utm.myutm.my In silico studies have evaluated the druggability of this compound and its derivatives against SARS-CoV-2 proteins. utm.myunmul.ac.idutm.myresearchgate.netresearchgate.net Molecular docking simulations predicted that this compound could successfully bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. utm.myutm.myresearchgate.net These studies suggest that this compound may have inhibitory potential against the virus. utm.myutm.my Other in silico research has explored the potential of this compound derivatives, such as mitrjavine and ajmalicine (B1678821), to inhibit the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. unmul.ac.idresearchgate.net
Beyond antiviral applications, in silico approaches have been used to identify other potential therapeutic targets for this compound. scienceasia.org By comparing the structure of this compound to existing drugs, researchers have predicted its potential use in treating conditions like hypertension and cognitive disorders. scienceasia.org These computational models have also identified potential interactions with various receptors, including orexin (B13118510) and serotonin receptors, suggesting a wide range of possible pharmacological effects. scienceasia.org
Table 3: Summary of In Silico Predictions for this compound's Therapeutic Applications
| Therapeutic Area | Target | In Silico Method | Key Prediction | Reference |
| Anti-SARS-CoV-2 | SARS-CoV-2 Receptor-Binding Domain (RBD) | Molecular Docking | This compound successfully docked to the binding site of the RBD with a binding energy of -6.3 kcal/mol. | utm.myutm.myresearchgate.net |
| Anti-SARS-CoV-2 | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Mitrjavine and ajmalicine showed potential to inhibit the active site of Mpro. | unmul.ac.idresearchgate.net |
| Hypertension, Cognitive & Psychotic Disorders | Various human protein targets | Drug Similarity & Protein Homology | This compound shares structural similarities with drugs used for these conditions, suggesting potential for drug repositioning. | scienceasia.org |
| Various Neurological Functions | Orexin/hypocretin receptor type 1, 5-hydroxytryptamine receptor 1B, Orexin receptor type 2 | Molecular Docking | Strong predicted binding affinities of this compound to these receptors. | scienceasia.org |
Toxicology and Safety Assessments of Mitragynine
General Toxicity and Adverse Effects Profile
Hepatic and Renal Toxicity
Cases of liver injury associated with kratom use have been reported, with some studies suggesting its main alkaloid, mitragynine, may contribute to liver damage through hepatocellular and cholestatic mechanisms. researchgate.net The U.S. Food and Drug Administration (FDA) has issued warnings about the risk of liver toxicity with kratom use. fda.gov In a comprehensive review of kratom-related liver injury cases, findings indicated that the injury pattern is often cholestatic or mixed. nih.govnih.gov Common symptoms at presentation include jaundice, abdominal discomfort, pruritus (itching), and dark urine. nih.gov The latency period from first use to the onset of symptoms typically ranges from one to eight weeks. nih.gov While many cases of kratom-induced hepatotoxicity resolve after discontinuation, the cholestasis can be prolonged. nih.gov
With regard to renal toxicity, some studies in animal models have suggested the potential for kidney damage with high doses of Mitragyna speciosa extracts. nih.gov For instance, one study observed that sub-chronic, high-dose administration in rats led to an increase in serum creatinine (B1669602) and blood urea (B33335), indicating potential nephrotoxicity. nih.gov Another animal study noted that while lower doses of this compound were relatively safe for renal cells, some histopathological changes, such as swollen glomerulus capsules, were observed, possibly indicating an early stage of renal toxicity. researchgate.net Limited research also suggests a possible link between kratom use and kidney damage in humans, with some reported symptoms including decreased urine output and swelling in the lower extremities. legendsrecovery.com However, a study on long-term kratom users did not find significant alterations in kidney analytes in individuals with no history of substance misuse. upm.edu.my
Table 1: Summary of Hepatic and Renal Toxicity Findings for this compound
| Organ System | Key Findings | Reported Symptoms/Markers | Source |
| Hepatic | Can cause severe liver injury with jaundice. iu.edu Pattern is often cholestatic or mixed. nih.govnih.gov | Jaundice, abdominal discomfort, pruritus, dark urine. nih.gov | nih.govnih.goviu.edu |
| Renal | Potential for kidney damage at high doses in animal models. nih.gov Early stage renal toxicity observed in some animal studies. researchgate.net | Decreased urine output, swelling in lower extremities. legendsrecovery.com Increased serum creatinine and blood urea in animal studies. nih.gov | nih.govresearchgate.netlegendsrecovery.comupm.edu.my |
Gastrointestinal and Cardiovascular Manifestations
This compound can lead to various gastrointestinal and cardiovascular side effects. Common gastrointestinal issues reported by users include nausea, vomiting, and constipation. wikipedia.orgnih.gov Some studies have shown that this compound can reduce intestinal motility, which may explain the constipating effects. unnes.ac.id
Cardiovascular effects are also a concern, with tachycardia (increased heart rate) and hypertension (high blood pressure) being among the most frequently reported adverse events. nih.govbanyantreatmentcenter.com In vitro studies have indicated that this compound can inhibit myocardial potassium channels and prolong the action potential duration, which may increase the risk of arrhythmias like Torsades de Pointes. nih.govjacc.org Some case reports have suggested a link between kratom use and serious cardiovascular events, including ventricular arrhythmias and cardiopulmonary arrest, although these are considered rare. nih.govnih.gov Other reported cardiovascular effects include palpitations and potential for an enlarged heart (cardiomegaly) with chronic high-dose use. banyantreatmentcenter.comfrontiersin.org
Table 2: Gastrointestinal and Cardiovascular Effects of this compound
| System | Effect | Description | Source |
| Gastrointestinal | Nausea and Vomiting | Commonly reported side effects. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Constipation | Attributed to reduced intestinal motility. wikipedia.orgunnes.ac.id | wikipedia.orgunnes.ac.id | |
| Cardiovascular | Tachycardia | Increased heart rate. nih.govbanyantreatmentcenter.com | nih.govbanyantreatmentcenter.com |
| Hypertension | Elevated blood pressure. nih.gov | nih.gov | |
| Arrhythmias | Potential for irregular heartbeat, including prolonged QT interval. nih.govjacc.org | nih.govjacc.org |
Seizure Activity
There is growing evidence suggesting an association between this compound (via kratom use) and seizures. nih.gov The U.S. Food and Drug Administration (FDA) has warned consumers about the risk of seizures with kratom use. fda.gov Case reports and data from poison control centers indicate that seizures are a possible adverse neurological effect. nih.govneurology.org
The pharmacological properties of this compound, which affect various neurotransmitter systems, may disrupt the brain's normal electrical activity, potentially leading to seizures, especially in susceptible individuals. michaelshouse.com Some case studies have documented breakthrough seizures in patients with a history of epilepsy who used kratom. nih.gov It is hypothesized that this compound's interaction with multiple receptors in the brain contributes to this risk. michaelshouse.com
Cellular Toxicology and Genotoxicity Investigations
Cytotoxicity in Human Cell Lines
In vitro studies have investigated the cytotoxic (cell-damaging) effects of this compound on various human cell lines. Research has shown that both Mitragyna speciosa extract and pure this compound can inhibit cell proliferation in a dose-dependent manner at high concentrations. thieme-connect.com
One study found that this compound exhibited moderate cytotoxic effects against human neuroblastoma (SH-SY5Y) and a human B-lymphoblastoid cell line (MCL-5). rsc.orgfrontiersin.org The SH-SY5Y neuronal cells appeared to be particularly sensitive. thieme-connect.cominsa.pt The cytotoxicity of this compound was found to involve the induction of apoptosis (programmed cell death) and necrosis (cell death due to injury). rsc.org
Regarding its genotoxic potential (ability to damage DNA), studies have generally found that this compound is not genotoxic. nih.govthieme-connect.com For example, the mouse lymphoma gene mutation assay and the Ames test did not show mutagenic effects for this compound. nih.gov However, one study noted significant DNA damage in Caco-2 (intestinal) cells exposed to kratom extracts, but not to pure this compound, suggesting that other components in the extracts might be responsible for this effect. insa.pt
Table 3: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Type | Key Findings | IC50 Value (μM) | Source |
| SH-SY5Y | Human Neuroblastoma | Dose-dependent inhibition of proliferation; induction of apoptosis and necrosis. | 75 | rsc.orgfrontiersin.org |
| MCL-5 | Human B-lymphoblastoid | Moderate cytotoxic effect. | 80 | frontiersin.org |
| HepG2 | Human Liver Cancer | Dose-dependent inhibition of cell proliferation at high concentrations. | Not specified | thieme-connect.com |
| HEK 293 | Human Embryonic Kidney | Dose-dependent inhibition of cell proliferation at high concentrations. | Not specified | thieme-connect.com |
| Caco-2 | Human Colorectal Adenocarcinoma | Dose-dependent decrease in cell viability. | Not specified | insa.pt |
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in various cell lines, a process that can precede cytotoxicity. researchgate.netrsc.orgoup.com In human neuronal SH-SY5Y cells, cytotoxicity was observed to be preceded by cell cycle arrest, primarily at the G1 and S phases. researchgate.netrsc.orgoup.com Further studies on different cell lines have revealed more specific effects. For instance, in the C6 rat glioma cell line, this compound was found to arrest the S phase, while in the non-tumor HT22 mouse hippocampal neuronal cell line, it arrested the G2/M phase. nih.govresearchgate.net This suggests that this compound's impact on the cell cycle can be cell-line specific. nih.govresearchgate.net
Table 1: Effects of this compound on Cell Cycle Arrest in Different Cell Lines
| Cell Line | Type | Effect of this compound | Reference |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Arrest at G1 and S phase | researchgate.netrsc.orgoup.com |
| C6 | Rat Glioma | Arrest at S phase | nih.govresearchgate.net |
| HT22 | Mouse Hippocampal | Arrest at G2/M phase | nih.govresearchgate.net |
Mechanisms of Apoptosis and Necrotic Activity
This compound has been demonstrated to induce both apoptosis (programmed cell death) and necrosis (cell death due to injury) in a dose-dependent manner. researchgate.netrsc.org In human neuronal SH-SY5Y cells, both apoptotic and necrotic activity were observed using flow cytometry and annexin (B1180172) V with 7-amino-actinomycin D staining. researchgate.netrsc.org The apoptotic process is further supported by the rapid induction of executioner caspases 3/7. researchgate.netrsc.org
Studies on various cell lines, including C6 rat glioma, SH-SY5Y human neuroblastoma, and HT22 mouse hippocampal neuron cells, have shown that treatment with this compound leads to apoptotic nuclear condensation and fragmentation. nih.govresearchgate.net At higher concentrations, late-phase apoptotic cells become more predominant. nih.govresearchgate.net The cytotoxicity of this compound, which encompasses these apoptotic and necrotic events, appears to be partially mediated by opioid signaling, as the opioid receptor antagonist naloxone (B1662785) can reduce it. researchgate.netrsc.org
Genotoxic Potential Evaluation
The genotoxic potential of this compound has been evaluated in several studies, with current evidence suggesting it is not genotoxic. In the L5178 TK+/- mouse lymphoma assay, this compound was found to be non-genotoxic at the tk locus, even at concentrations that were highly cytotoxic. researchgate.netrsc.orgoup.com This indicates that the observed cytotoxicity is not a result of direct DNA damage or mutation. researchgate.netrsc.org
Another study evaluated the genotoxicity of pure this compound and various kratom extracts in human intestinal Caco-2 cells using the comet assay. insa.pt While the kratom extracts showed significant DNA damage, pure this compound did not. insa.pt This suggests that other components present in the extracts, or interactions between them, may be responsible for the genotoxic effects observed with the extracts, and not this compound itself. insa.pt
Species-Specific Differences in Toxicological Responses
Significant species-specific differences in the toxicology of this compound have been observed, making direct extrapolation of animal data to humans challenging. wikipedia.org For instance, the oral bioavailability of this compound differs between species, with rats showing a lower bioavailability (3-30%) compared to beagle dogs (~70%). researchgate.net Human oral bioavailability is estimated to be around 30%. researchgate.net
Metabolic differences also play a crucial role. In rats, there are notable sex-related differences in this compound metabolism. acs.org Female rats exhibit a longer metabolic half-life and reduced hepatic intrinsic clearance of this compound compared to male rats. acs.org This leads to higher exposure and plasma concentrations of active metabolites like 7-hydroxythis compound (B600473) in female rats. acs.org Furthermore, studies have shown that this compound is extensively metabolized in liver microsomes, and genetic variations in cytochrome P450 enzymes in humans can lead to inter-individual differences in drug metabolism and toxicity. nih.gov
Risk Assessment of Overdose and Contributing Factors in Fatalities (especially in polysubstance use contexts)
Fatalities involving this compound are rare and almost always occur in the context of polysubstance use. wikipedia.orgfrontiersin.org This makes it difficult to attribute the cause of death solely to this compound. researchgate.netoup.com Post-mortem toxicological reports frequently show the presence of other substances, such as opioids (like fentanyl), benzodiazepines, and psychiatric medications, alongside this compound. frontiersin.orgnih.gov
In many cases, the concentrations of other drugs, particularly opioids, are considered the primary contributors to death. frontiersin.org However, even at therapeutic concentrations, other central nervous system depressants are thought to have an additive or synergistic toxic effect in the presence of this compound. oup.com While a definitive lethal concentration of this compound in humans has not been established, some reports suggest that very high concentrations could be independently fatal. nih.gov Factors that can increase the risk of toxicity include high CYP2E1 activity, which can be found in heavy alcohol users. researchgate.netrsc.orgoup.com
Table 2: Contributing Factors in this compound-Associated Fatalities
| Contributing Factor | Description | Reference |
|---|---|---|
| Polysubstance Use | Co-ingestion of other drugs, especially opioids (e.g., fentanyl), benzodiazepines, and other CNS depressants. | frontiersin.orgoup.comnih.gov |
| Synergistic Effects | Additive toxic effects of other drugs, even at therapeutic concentrations, in the presence of this compound. | oup.com |
| High CYP2E1 Activity | Individuals with high activity of this enzyme, such as heavy alcohol users, may be at greater risk of this compound toxicity. | researchgate.netrsc.orgoup.com |
Mechanisms of Tolerance Development and Physical Dependence
Prolonged and regular consumption of this compound can lead to the development of tolerance and physical dependence. uthscsa.edu Tolerance is characterized by the need to increase the intake of the substance to achieve the desired effects. nih.gov The mechanisms underlying this compound tolerance are not fully understood but are thought to involve changes at the cellular and molecular level, including alterations in drug metabolism and receptor signaling. chula.ac.th
Physical dependence is evidenced by the emergence of withdrawal symptoms upon cessation of use. uthscsa.edu The development of dependence on this compound is linked to its action on opioid receptors. medsci.org Specifically, this compound acts as a partial agonist at mu-opioid receptors. mdpi.com While it does not recruit β-arrestin 2, a pathway associated with the more severe side effects of classical opioids, its interaction with opioid receptors is sufficient to produce dependence with chronic use. mdpi.comresearchgate.net Animal studies have shown that repeated administration of this compound can lead to physical dependence, and that some withdrawal signs can be precipitated by opioid antagonists like naloxone, suggesting the involvement of the opioid system. chula.ac.th
Characterization of Withdrawal Symptoms
Cessation of regular this compound use can lead to a withdrawal syndrome characterized by a range of physical and psychological symptoms. nih.gov The severity of these symptoms is generally considered to be milder than those associated with classical opioid withdrawal. nih.gov
Physical withdrawal symptoms commonly reported include:
Muscle spasms and pain nih.gov
Insomnia nih.govchula.ac.th
Watery eyes and nose nih.gov
Hot flashes nih.gov
Fever nih.gov
Decreased appetite nih.gov
Diarrhea nih.govchula.ac.th
Nausea and vomiting chula.ac.th
Shaking and muscle twitching chula.ac.th
Psychological withdrawal symptoms often include:
Restlessness nih.gov
Tension nih.gov
Anger nih.gov
Sadness nih.gov
Nervousness nih.gov
Anxiety chula.ac.th
Irritability chula.ac.th
The desire to avoid these aversive symptoms can contribute to continued use and potential relapse. plos.org
Neuroscience and Behavioral Studies of Mitragynine
Central Nervous System (CNS) Effects and Neuromodulation
Mitragynine exerts a range of effects on the central nervous system, primarily through its interaction with various neurotransmitter systems. It is recognized for its opioid-like properties, acting on μ (mu), δ (delta), and κ (kappa) opioid receptors in the brain. nih.gov Specifically, it functions as a partial agonist at μ-opioid receptors and an antagonist at κ- and δ-opioid receptors. nih.govencyclopedia.pub This unique receptor profile contributes to its complex pharmacological actions.
The compound also influences other critical receptor systems, including adrenergic and serotonergic pathways, and modulates neuronal calcium (Ca2+) channels. nih.gov By blocking neuronal Ca2+ channels, this compound can inhibit the release of neurotransmitters from nerve endings. uthscsa.edu Furthermore, research indicates that this compound's effects involve descending noradrenergic and serotonergic systems, which play a role in its antinociceptive (pain-relieving) properties. nih.gov Studies have shown that its antinociceptive action is mediated, at least in part, by supraspinal opioid systems. nih.gov
Reward System Modulation and Associated Neuroplasticity
This compound demonstrates a significant capacity to modulate the brain's reward system, leading to neuroplastic changes. nih.govencyclopedia.pubfrontiersin.orgdoaj.org This modulation is a key factor in its potential for both therapeutic applications and dependence. Research has shown that repeated administration of this compound can induce locomotor sensitization and enhance the expression of dopamine (B1211576) transporter and dopamine receptor-regulating factor mRNA in the mesencephalon, a region rich in dopamine neurons. nih.gov
Studies using intracranial self-stimulation (ICSS) procedures in rats have provided further insight into this compound's effects on reward. One study found that a low dose of this compound (3.2 mg/kg) decreased brain reward thresholds in male rats, suggesting a rewarding effect. nih.gov Chronic high-dose exposure to this compound has been shown to potentiate the preference for sucrose (B13894) rewards in mice. frontiersin.orgdoaj.org The involvement of the dopaminergic system is considered crucial in the rewarding effects of this compound. researchgate.net Additionally, research suggests a role for the cannabinoid type-1 (CB1) receptor in mediating the dose-dependent effects of this compound, with chronic high-dose exposure leading to an upregulation of CB1 receptor expression in the ventral tegmental area, a key component of the reward circuitry. frontiersin.orgdoaj.org
Cognitive Effects and Potential Impairments
The impact of this compound on cognitive function is a critical area of investigation, with studies revealing both acute and chronic effects. Acute administration of this compound has been shown to impair passive avoidance learning, memory consolidation, and retrieval in animal models. nih.govresearchgate.net This impairment may be linked to a disruption of cortical oscillatory activity, including the suppression of low-frequency delta and theta rhythms. nih.gov
Chronic exposure to this compound has also been associated with cognitive deficits. nih.govencyclopedia.pub Studies have reported impairments in passive avoidance and object recognition learning following chronic administration. nih.govresearchgate.net Furthermore, high doses of this compound have been linked to spatial and place learning deficits, which may be accompanied by disruptions in synaptic transmission and long-term potentiation (LTP) in the hippocampus. frontiersin.orgfrontiersin.org Research in adolescent rats suggests that this compound may induce anxiogenic effects, impacting social behavior in novel environments. frontiersin.org Interestingly, the cognitive impairments induced by chronic high-dose this compound have been shown to be reversible by co-treatment with a CB1 receptor antagonist. frontiersin.orgdoaj.org
Animal Models for Behavioral Pharmacology and Neurobiological Investigations
To understand the complex behavioral and neurobiological effects of this compound, researchers utilize a variety of established animal models. These models allow for the systematic investigation of its antinociceptive, rewarding, and dependence-producing properties.
Antinociceptive Assays (e.g., tail-flick test, hot plate test)
The antinociceptive effects of this compound are commonly evaluated using assays that measure an animal's response to a painful stimulus. The tail-flick test and the hot plate test are two of the most frequently used models. In these tests, the latency of an animal to withdraw its tail from a heat source or to show a pain response on a heated surface is measured.
Studies have consistently demonstrated that this compound produces a dose-dependent antinociceptive effect in both the tail-flick and hot plate tests in mice. nih.govnih.govthieme-connect.com This effect is typically less potent than that of morphine. thieme-connect.com The antinociceptive actions of this compound can be blocked by the opioid antagonist naloxone (B1662785), indicating that these effects are mediated through opioid receptors. nih.govnih.govthieme-connect.com
| Antinociceptive Assay | Key Findings for this compound | Supporting Evidence |
| Tail-Flick Test | Dose-dependent antinociceptive activity. | nih.govthieme-connect.com |
| Effect is blocked by naloxone. | nih.gov | |
| Hot Plate Test | Dose-dependent antinociceptive activity. | nih.govnih.govthieme-connect.com |
| Less potent than morphine. | thieme-connect.com |
Operant Conditioning and Self-Administration Paradigms
Operant conditioning and self-administration paradigms are crucial for assessing the reinforcing and abuse potential of a substance. In a typical self-administration study, an animal learns to perform a specific action, such as pressing a lever, to receive a drug infusion.
Research on this compound self-administration has yielded mixed results. One study found that rats with a history of methamphetamine self-administration did not maintain self-administration of this compound at rates higher than saline. researchgate.netnih.gov In fact, pretreatment with this compound was found to decrease response rates for heroin self-administration. researchgate.netnih.gov Another study reported that rats trained to self-administer methamphetamine showed similar levels of operant responding for this compound as they did for saline, suggesting low reinforcing properties. nih.gov However, it is noted that this compound can fully substitute for the discriminative stimulus effects of morphine in rats. chula.ac.th
Conditioned Place Preference Studies
The conditioned place preference (CPP) paradigm is used to evaluate the rewarding or aversive properties of a drug. In this model, an animal is repeatedly administered a drug in a specific environment. The animal's preference for that environment in a drug-free state is then measured.
Studies have shown that this compound can induce a conditioned place preference, indicating rewarding effects. chula.ac.thchula.ac.thphcog.com This effect appears to be dose-dependent, with higher doses more consistently producing a place preference. chula.ac.thphcog.com The establishment of this compound-induced CPP can be blocked by the opioid antagonist naloxone, further supporting the role of the opioid system in its rewarding effects. chula.ac.th Research has also indicated the involvement of the GABAergic system, as the GABAB receptor agonist baclofen (B1667701) can block this compound-induced place conditioning. chula.ac.th Interestingly, this compound has also been shown to attenuate the acquisition and expression of morphine-induced CPP. chula.ac.ththaiscience.info
| Behavioral Paradigm | Key Findings for this compound | Supporting Evidence |
| Operant Conditioning | Limited self-administration in rats with a history of methamphetamine use. | nih.govresearchgate.netnih.gov |
| Can substitute for the discriminative stimulus effects of morphine. | chula.ac.th | |
| Conditioned Place Preference | Induces conditioned place preference, particularly at higher doses. | chula.ac.thchula.ac.thphcog.com |
| CPP is blocked by naloxone. | chula.ac.th | |
| Attenuates morphine-induced CPP. | chula.ac.ththaiscience.info |
Drug Discrimination Paradigms
Drug discrimination paradigms are valuable in vivo assays for assessing the pharmacological effects of psychoactive substances by training animals to distinguish between the subjective effects of a drug and a vehicle. chula.ac.th Studies have demonstrated that this compound can serve as a discriminative stimulus in rats. chula.ac.thresearchgate.net
In a two-lever drug discrimination procedure, rats were successfully trained to discriminate this compound from a vehicle. nih.gov Research has shown that the acquisition of this compound discrimination is comparable to that of morphine, although it may require more training sessions, suggesting a potentially lower abuse liability than morphine. researchgate.net
Key findings from drug discrimination studies include:
Cross-Generalization with Morphine: this compound has been shown to fully substitute for the discriminative stimulus effects of morphine in a dose-dependent manner in rats trained to discriminate morphine. researchgate.netnih.gov Conversely, morphine fully substitutes for the discriminative stimulus of this compound in rats trained to recognize this compound. researchgate.net This cross-generalization suggests that this compound and morphine share similar pharmacological mechanisms, which aligns with human reports of kratom having opioid-like effects. chula.ac.th
Role of Opioid Receptors: The discriminative stimulus effects of this compound appear to be mediated, at least in part, by opioid receptors. The effects of this compound were partially blocked by the opioid antagonist naloxone, indicating selective involvement of opioid receptors. chula.ac.th
Psychostimulant-like Effects: In addition to its opioid-like effects, this compound also exhibits psychostimulant properties. The discriminative stimulus of this compound partially generalized to that of cocaine in rats. nih.gov
Involvement of Adrenergic Receptors: The discriminative stimulus effects of this compound are also mediated by α2-adrenergic receptors. researchgate.net Studies have shown that the α2 antagonist yohimbine (B192690) can antagonize the discriminative stimulus of this compound, while the α2 agonists lofexidine (B1675026) and clonidine (B47849) can enhance it. researchgate.net
Comparison with 7-Hydroxythis compound (B600473): The derivative of this compound, 7-hydroxythis compound (7-HMG), has also been studied. In rats trained to discriminate morphine, 7-HMG produced full generalization to the morphine discriminative stimulus. nih.gov
These findings highlight the complex pharmacology of this compound, which involves interactions with both opioid and adrenergic systems. nih.govresearchgate.netnih.govresearchgate.net
Table 1: Drug Discrimination Studies of this compound
| Parameter | Finding | Supporting Evidence |
|---|---|---|
| Discriminative Stimulus | This compound can act as a discriminative stimulus in rats. chula.ac.thresearchgate.net | Rats were successfully trained to distinguish this compound from a vehicle in a two-lever drug discrimination task. nih.gov |
| Cross-Generalization | This compound and morphine exhibit cross-generalization. researchgate.net | This compound fully substitutes for morphine in morphine-trained rats, and vice-versa. researchgate.netnih.gov |
| Receptor Involvement | Effects are mediated by opioid and α2-adrenergic receptors. chula.ac.thresearchgate.net | Effects are partially blocked by naloxone and modulated by α2-adrenergic agents. chula.ac.thresearchgate.net |
| Psychostimulant Properties | This compound shows partial generalization to cocaine. nih.gov | The this compound stimulus partially generalized to the cocaine stimulus in trained rats. nih.gov |
| Comparison with 7-HMG | 7-HMG also generalizes to the morphine stimulus. nih.gov | 7-HMG fully generalized to the morphine discriminative stimulus in morphine-trained rats. nih.gov |
Locomotor Activity and Memory Function Assessments
The effects of this compound on locomotor activity and memory have been investigated in various animal models, yielding mixed results that appear to depend on the dosing regimen (acute vs. chronic) and the specific tasks used.
Locomotor Activity:
Acute vs. Chronic Effects: Acute administration of kratom extract has been shown to increase exploratory activity in a Y-maze in mice. nih.gov However, chronic administration of this compound has been found to significantly decrease locomotor activity in an open-field test. nih.govnih.govresearchgate.net
Psychostimulant-like Effects: At lower doses, this compound can exhibit psychostimulant-like effects. wmich.edu However, studies have not found evidence of locomotor sensitization with repeated exposure, which is a characteristic of many stimulant drugs. wmich.edu
Memory Function:
Chronic Administration and Memory Impairment: Chronic administration of this compound has been linked to impairments in cognitive function. Studies have shown that long-term exposure to this compound can alter cognitive behavior in mice. nih.govresearchgate.net Specifically, chronic treatment has been associated with impaired spatial learning and memory. nih.govphytopharmajournal.com
Working Memory: Research on working memory has shown that chronic this compound administration can lead to deficits. In an object location task, mice treated chronically with this compound did not show significant discrimination between an object that had moved and one that had not, suggesting impaired working memory. nih.govresearchgate.net In another study, rats exposed to a high dose of a Mitragyna speciosa extract during adolescence later showed more working memory errors in a plus maze task. phytopharmajournal.com
Short-Term and Spatial Memory: Acute oral administration of kratom extract did not show discernible effects on short-term memory in mice in a Y-maze test. nih.gov However, chronic administration of this compound has been reported to impair spatial learning in the Morris water maze. researchgate.net A study assessing the effects of subchronic this compound treatment on the acquisition of a spatial memory task in a radial arm maze found no significant effects on learning acquisition. wmich.edu
The collective findings suggest that while acute exposure to this compound may have stimulant effects, chronic use is more likely to lead to a reduction in locomotor activity and can have a negative impact on certain aspects of memory and cognitive function. nih.govnih.govresearchgate.netphytopharmajournal.com
Table 3: Effects of this compound on Locomotion and Memory
| Behavioral Aspect | Administration | Observed Effect | Experimental Model |
|---|---|---|---|
| Locomotor Activity | Acute (Kratom Extract) | Increased exploratory activity. nih.gov | Y-maze (Mice) |
| Chronic (this compound) | Significantly reduced locomotor activity. nih.govnih.govresearchgate.net | Open-field test (Mice) | |
| Memory Function | Acute (Kratom Extract) | No discernible effect on short-term memory. nih.gov | Y-maze (Mice) |
| Chronic (this compound) | Impaired working memory. nih.govresearchgate.net | Object location task (Mice) | |
| Chronic (this compound) | Impaired spatial learning and memory. nih.govphytopharmajournal.com | Morris water maze, Plus maze (Rats) | |
| Subchronic (this compound) | No significant effect on spatial memory acquisition. wmich.edu | Radial arm maze (Rats) |
Public Health, Policy, and Regulatory Science of Mitragynine
Legal Status and Evolving Regulatory Landscape
The legal status of mitragynine is in a constant state of flux, with significant variations at the federal, state, and international levels. In the United States, this compound is not currently scheduled under the federal Controlled Substances Act (CSA). mathewsopenaccess.comcongress.gov This means that on a national level, it is not illegal to possess or sell. However, the regulatory landscape is far from uniform.
In 2016, the Drug Enforcement Administration (DEA) announced its intention to classify this compound and its congener 7-hydroxythis compound (B600473) as Schedule I substances, a category reserved for drugs with a high potential for abuse and no accepted medical use. mathewsopenaccess.comcongress.gov This move was met with significant public and congressional opposition, leading the DEA to withdraw its notice of intent. congress.govuspharmacist.com Despite this, the DEA continues to list kratom as a "Drug and Chemical of Concern." congress.govrilegislature.gov
At the state level, there is a patchwork of laws. congress.gov Several states, including Alabama, Arkansas, Indiana, Rhode Island, Vermont, and Wisconsin, have banned the sale and possession of this compound and/or kratom. congress.govcongress.gov In contrast, other states have opted for regulation over prohibition, often adopting versions of the "Kratom Consumer Protection Act" which typically includes provisions for age restrictions and labeling requirements. kffhealthnews.orgstatecapitallobbyist.com Some local governments have also enacted their own bans, further complicating the legal environment. congress.gov
Internationally, the legal status of this compound is equally varied. It is a controlled substance in 16 countries as of 2018. wikipedia.org Countries like Thailand and Malaysia, where kratom use has a long history, have also implemented regulations. wjgnet.com The Association of Southeast Asian Nations (ASEAN) has banned kratom in herbal medicine and dietary supplements. who.int In 2021, the World Health Organization (WHO) Expert Committee on Drug Dependence reviewed kratom and its alkaloids but decided against recommending a critical review, opting instead for continued surveillance. nih.gov
Public Safety Concerns and Ongoing Debates Regarding this compound Use
The public safety profile of this compound is a subject of intense debate. Proponents highlight its long history of traditional use in Southeast Asia and testimonials of its benefits for pain, mood, and as a substitute for opioids. oup.comresearchgate.net Opponents, however, point to an increasing number of adverse events and potential for abuse. oup.comresearchgate.net
One of the primary public safety concerns is the potential for adverse health effects. Reports to U.S. poison control centers have documented a range of symptoms associated with kratom use, including agitation, tachycardia, drowsiness, vomiting, and confusion. wikipedia.org In some cases, more severe effects such as seizures, liver toxicity, and even death have been reported, although many of these cases involved the use of other substances. wikipedia.orgfda.govresearchgate.net
The potential for addiction and dependence is another significant concern. wjgnet.commdpi.com Regular, high-dose use of this compound can lead to dependence, with users experiencing withdrawal symptoms upon cessation that are similar to, but generally milder than, opioid withdrawal. wikipedia.orgpsychiatrist.com
Furthermore, the lack of regulation in many jurisdictions raises concerns about product safety and purity. Some kratom products have been found to be contaminated with dangerous substances, including heavy metals like lead and pathogenic bacteria such as Salmonella. congress.govnih.gov The potency of products can also vary significantly, with some containing highly concentrated extracts of this compound and 7-hydroxythis compound. kffhealthnews.org This variability makes it difficult for consumers to gauge an appropriate dose and increases the risk of adverse effects. mdpi.com
Analytical and Interpretative Challenges in Forensic Toxicology
The increasing presence of this compound in forensic casework presents significant analytical and interpretative challenges for toxicologists. These challenges are particularly acute in the context of postmortem and driving under the influence of drugs (DUID) investigations.
This compound is being detected with increasing frequency in both postmortem and DUID cases. oup.comnmslabs.comnmslabs.com However, testing for this compound is not yet standard practice in all toxicology laboratories and may require more specialized analytical methods. nmslabs.comoup.com This can lead to underreporting of its presence in forensic cases.
In DUID investigations, officers have noted signs of impairment in drivers who test positive for this compound, such as lane weaving, pinpoint pupils, and poor performance on field sobriety tests. nmslabs.comnmslabs.com A study of DUID cases in Orange County, California, between 2017 and 2019 found this compound in 60 cases, with blood concentrations ranging from 10.5 to 960 ng/mL. oup.com
In postmortem investigations, this compound is often found in combination with other drugs, making it difficult to determine its exact role in the cause of death. nmslabs.comresearchgate.netfrontiersin.org While some deaths have been attributed solely to this compound, these instances are rare. researchgate.net
A major challenge in forensic toxicology is the lack of established therapeutic, toxic, and fatal concentration ranges for this compound in blood. oup.comnmslabs.com This makes it difficult for toxicologists to interpret the significance of a given this compound concentration in a particular case.
Several factors contribute to this challenge:
Limited Data: There is a scarcity of quantitative reports of this compound concentrations in biological specimens from forensic investigations. oup.comresearchgate.netnih.gov
Analytical Variables: The accuracy of reported concentrations can be affected by factors such as the stability of the analyte in biological samples and the analytical method used. oup.comresearchgate.netnih.gov Inadequate resolution of this compound from its isomers can lead to falsely elevated concentrations. oup.comresearchgate.net
Polysubstance Use: The frequent co-ingestion of other drugs complicates the interpretation of this compound's effects and its contribution to toxicity or death. nmslabs.comfrontiersin.org
Individual Variation: The effects of this compound can vary significantly between individuals due to factors such as tolerance and metabolism.
While some studies have reported blood this compound concentrations in fatal cases, there is no consensus on a lethal concentration. oup.comresearchgate.netfrontiersin.org For example, concentrations of 230, 600, and 1,060 ng/mL have been reported in fatalities where other drugs were deemed insignificant. oup.com However, in other cases, individuals have survived with much higher concentrations. This highlights the need for a case-by-case approach to interpretation, considering all available evidence, including the case history, scene investigation, and autopsy findings. oup.comnmslabs.com
Identified Research Needs to Inform Regulatory Decisions and Public Policy
To develop evidence-based regulations and public policies for this compound, several key research gaps need to be addressed. nih.gov These include:
Pharmacology and Toxicology: Further research is needed to fully understand the complex pharmacology of this compound and its various alkaloids. nih.gov This includes studies on its mechanism of action, dose-response relationships, and potential for drug interactions. wjgnet.com More comprehensive toxicological studies are also needed to establish the safety profile of this compound and to determine toxic and fatal concentrations. researchgate.netnih.gov
Epidemiology and Surveillance: More accurate and comprehensive data on the prevalence of this compound use are needed. nih.gov This includes information on user demographics, patterns of use, and motivations for use. Improved surveillance systems are also needed to track adverse events associated with this compound use.
Clinical Research: Well-controlled clinical trials are necessary to evaluate the potential therapeutic benefits of this compound for conditions such as pain, anxiety, and opioid use disorder. fda.gov These studies are also crucial for determining safe and effective dosing regimens.
Product Standardization: Research is needed to develop standardized methods for analyzing the alkaloid content of kratom products. This would help to ensure product consistency and allow for more accurate dosing.
Addressing these research needs will provide regulators and policymakers with the scientific evidence necessary to make informed decisions about the legal status and regulation of this compound.
Role of National and International Regulatory Bodies
Several national and international regulatory bodies play a key role in the ongoing evaluation and regulation of this compound.
Food and Drug Administration (FDA): The FDA has taken a strong stance against the use of kratom, issuing warnings to consumers about its potential risks, including liver toxicity, seizures, and substance use disorder. fda.gov The agency has stated that there are no FDA-approved uses for kratom and that it cannot be legally marketed as a dietary supplement. congress.govfda.gov The FDA has also issued import alerts to seize kratom products at the border and has taken action against companies selling unapproved kratom products. congress.govcongress.gov The agency emphasizes the need for more research to understand the safety and potential therapeutic uses of kratom. fda.gov
Drug Enforcement Administration (DEA): The DEA has the authority to schedule substances under the Controlled Substances Act. congress.gov While its 2016 attempt to schedule this compound was withdrawn, the agency continues to monitor the substance as a "Drug and Chemical of Concern." congress.govrilegislature.gov The DEA's actions are informed by its assessment of a substance's potential for abuse and its risk to public safety.
World Health Organization (WHO): The WHO's Expert Committee on Drug Dependence (ECDD) plays a crucial role in the international scheduling of substances. In 2021, the ECDD reviewed the available evidence on kratom and its alkaloids. nih.gov The committee concluded that there was insufficient evidence to recommend a critical review for international control at that time but opted to keep the substance under surveillance. nih.gov This decision highlights the need for ongoing research and monitoring at a global level.
The actions and recommendations of these regulatory bodies will continue to shape the legal and public health landscape for this compound in the years to come.
Public Health Surveillance and Epidemiological Studies of this compound Use
Public health surveillance and epidemiological studies are crucial for understanding the prevalence, patterns of use, and demographics of individuals who consume products containing this compound. These studies primarily rely on national surveys, online questionnaires, and data from public health agencies like poison control centers.
Research Findings on Prevalence
Epidemiological surveys have provided varying estimates of this compound use, largely through products like kratom. In the United States, the estimated prevalence of past-year kratom use among the adult population was reported as 0.8% in a 2018-2019 study and 0.7% in the 2019 National Survey on Drug Use and Health (NSDUH). researchgate.netwho.intnih.govaafp.org The lifetime prevalence has been estimated at 1.3%, representing approximately 3.3 million adults. researchgate.netnih.govaafp.org However, prevalence estimates can vary widely, with some studies suggesting a lifetime use rate between 0.9% and 6.1%. researchgate.netresearchgate.net A 2025 cross-sectional survey indicated a current use prevalence of 9.1% among a nationally representative sample. rilegislature.govtandfonline.com According to the Substance Abuse and Mental Health Services Administration's NSDUH, an estimated 1.7 million Americans aged 12 and older used kratom in 2021. fda.gov Internationally, a 2017 survey in Thailand suggested that 2-3% of the adolescent and adult population were past-year users. who.int
Table 1: Prevalence of Kratom Use in the United States (Select Studies)
| Survey/Study (Year) | Population | Prevalence Type | Reported Rate (%) | Estimated Number of Users |
|---|---|---|---|---|
| NSDUH (2021) | U.S. population ≥12 years | Past-Year | - | 1.7 million |
| Cross-sectional Survey (2025) | U.S. adult population | Current Use | 9.1% | - |
| NSDUH (2019) | U.S. adult population | Past-Year | 0.7% | - |
| NMURx Program (2018-2019) | U.S. adult population | Past-Year | 0.8% | ~2 million |
| Cross-sectional Survey (2020) | U.S. adult population | Lifetime | 1.3% | ~3.3 million |
Demographic Profile of Users
Several studies have characterized the demographics of individuals who use this compound-containing products in the United States.
Age: Users are often younger than non-users, with a mean age typically in the mid-to-late 30s or early 40s. researchgate.netnih.govnih.govresearchgate.net One study noted the majority of users were between 30 and 49 years old. rilegislature.gov
Gender: Findings on gender are mixed. Some cross-sectional surveys and analyses of poison control center data report a higher proportion of male users. researchgate.netnih.govrilegislature.govnih.govresearchgate.net Conversely, a large 2020 online survey with nearly 2,800 participants found that a majority (61%) were female. nih.govresearchgate.netnih.gov
Race and Ethnicity: Users are predominantly White, with one large survey reporting that 90% of respondents identified as such. researchgate.netnih.govresearchgate.net
Socioeconomic and Educational Profile: Users are often described as middle-income and college-educated. researchgate.netnih.gov One study found that users reported a significantly higher household income than non-users. rilegislature.gov However, another study observed a lower proportion of bachelor's or advanced degree graduates among users compared to non-users. researchgate.netnih.gov There also appears to be a higher proportion of students and healthcare professionals among users. researchgate.netnih.gov
Table 2: Demographic Characteristics of Kratom Users in the U.S. (Based on a 2020 Online Survey)
| Characteristic | Percentage/Value |
|---|---|
| N (Sample Size) | 2,798 |
| Mean Age | 40 (SD=12) |
| Gender | 61% Female |
| Race | 90% White |
| Location | 97% United States |
Source: Garcia-Romeu et al., 2020 nih.govresearchgate.netnih.gov
Reported Reasons for Use
Epidemiological data consistently show that individuals use this compound for specific self-management purposes. The most frequently cited reasons across multiple surveys include:
Pain Relief: This is the most common reason, cited by 68% to over 91% of users in various studies. researchgate.netrilegislature.govtandfonline.comnih.govresearchgate.netfrontiersin.org
Mental Health: A substantial portion of users report using it to manage emotional or mental conditions, including anxiety (67%) and depression (65%). researchgate.netnih.govresearchgate.netnih.govfrontiersin.org
Opioid Substitution: A significant number of users (41% in one survey) report using it to reduce or cease their use of prescription or illicit opioids. nih.govresearchgate.netnih.gov
Other Reasons: Boosting energy and relaxation or stress relief are also commonly reported motivations for use. rilegislature.govtandfonline.com
Public Health Surveillance Data
Data from U.S. Poison Control Centers (PCCs) reflect a growing number of exposures related to this compound-containing products.
Trend in Exposures: There was a tenfold increase in calls to PCCs concerning kratom exposure between 2010 and 2015. researchgate.net An analysis of the National Poison Data System (NPDS) identified 1,807 exposures from 2011 through 2017, with nearly two-thirds (65.0%) of these occurring in 2016 and 2017 alone. nih.govresearchgate.net By 2018, the cumulative number of reported exposures since 2011 had risen to 2,312. aafp.org
Exposure Characteristics: The majority of exposures reported to PCCs occurred among males (70.8%), adults aged 20 and older (88.9%), were intentional (74.3%), and took place in a residence (86.1%). nih.govresearchgate.net A notable percentage of cases involved co-exposure to other substances. researchgate.net
Table 3: Kratom Exposures Reported to U.S. Poison Control Centers (2011-2017)
| Characteristic | Percentage/Value |
|---|---|
| Total Exposures | 1,807 |
| Timeframe of Majority of Exposures | 65.0% occurred in 2016-2017 |
| Gender | 70.8% Male |
| Age Group | 88.9% Adults ≥20 years |
| Intent | 74.3% Intentional |
| Location | 86.1% Residence |
Source: Post et al., 2019 nih.govresearchgate.net
Future Directions and Research Gaps in Mitragynine Studies
Elucidation of Unexplored and Complex Mechanisms of Action
Mitragynine's interaction with the body is multifaceted and not yet fully understood. While its activity at opioid receptors is a primary focus, its effects on other receptor systems warrant deeper investigation.
This compound is known to be a partial agonist at the µ-opioid receptor (MOR) and a competitive antagonist at the κ- and δ-opioid receptors. acs.org This biased agonism, favoring G-protein signaling pathways without recruiting β-arrestin, is thought to contribute to a potentially better safety profile compared to traditional opioids, with a reduced risk of respiratory depression. mdpi.comwikipedia.org However, the precise molecular interactions and the downstream consequences of this biased signaling need further elucidation. Recent evidence also suggests that low intrinsic efficacy at the µ-opioid receptor, rather than G-protein bias alone, may be responsible for its improved side effect profile. wikipedia.org
Comprehensive Pharmacodynamic Profiling
A thorough understanding of how this compound affects the body over time and in combination with other substances is critical. This includes its metabolites and potential drug interactions.
The potential for drug-drug interactions is a significant concern. This compound has been shown to inhibit some cytochrome P450 enzymes, which could lead to clinically significant interactions with other drugs metabolized by these enzymes. who.intaz.gov For example, co-administration with a CYP3A inhibitor like ketoconazole (B1673606) has been shown to increase the systemic exposure and potency of both this compound and 7-HMG in rats. nih.gov Given that many common medications and even some foods, like citrus juices, can inhibit CYP3A, this is a crucial area for further study to ensure safety. nih.gov
Design and Execution of Well-Controlled Clinical Trials for Efficacy and Safety
To date, there is a significant lack of rigorous, large-scale clinical trials to definitively establish the efficacy and safety of this compound for any medical condition. arkleg.state.ar.usnih.gov The U.S. Food and Drug Administration (FDA) has not approved any drug products containing kratom or its main chemical components. fda.gov
Future research must include well-designed, randomized, placebo-controlled clinical trials to evaluate the potential therapeutic benefits of this compound for conditions such as chronic pain and opioid withdrawal. nih.govrilegislature.gov These trials are necessary to determine appropriate dosing, assess long-term safety, and identify potential adverse effects. The variability in the composition of kratom products also presents a challenge, highlighting the need for standardized formulations in clinical investigations. mdpi.com
Development of Optimized Formulations for Enhanced Preclinical and Clinical Assessment
The development of standardized and optimized formulations of this compound is a critical step for advancing both preclinical and clinical research. The variability in alkaloid content in raw kratom leaves and commercial products makes it difficult to conduct reproducible studies and ensure patient safety. mdpi.com
Research into novel drug delivery systems could enhance the bioavailability and stability of this compound. For example, studies have explored the development of tablet formulations and emulgels for topical application. ohiolink.eduunair.ac.id One study found that a tablet formulation using specific excipients met the standards of the United States Pharmacopeia for disintegration, weight variation, and other quality metrics. ohiolink.edu Another study investigated an emulgel formulation for its potential as a topical analgesic. unair.ac.id Lipophilic and neutral/basic formulations may also improve the stability and bioavailability of this compound. google.com Such advancements are essential for creating reliable and effective therapeutic products for future clinical assessment.
Long-term Effects and Chronic Administration Studies
While some studies have investigated the acute effects of this compound, there is a significant lack of research on the consequences of long-term, chronic use. nih.gov Animal studies have suggested that chronic administration of this compound can lead to cognitive impairments and changes in brain activity. frontiersin.orgresearchgate.netusm.my
In one study, chronic high-dose this compound exposure in mice resulted in hyperlocomotion, impaired place learning, and increased resistance to punishment. frontiersin.org Another study in rats found that chronic this compound administration led to frequency-specific changes in cortical neural oscillatory activity, which could potentially impact cognitive functioning. usm.my Preclinical studies in dogs have also shown that chronic high-dose administration may lead to changes in blood chemistry and liver cell morphology. nih.gov Long-term observational studies and carefully controlled clinical trials in humans are needed to understand the potential risks associated with chronic this compound use.
Continued Investigation into Abuse Potential and Dependence Liability
The abuse potential of this compound and kratom remains a subject of debate and a critical area for ongoing research. mdpi.comkslegislature.gov While some users report using kratom to reduce their use of opioids, concerns have been raised about the potential for developing a substance use disorder with kratom itself. fda.govfrontiersin.org
Preclinical studies have yielded mixed results. Some animal studies suggest that this compound has a lower abuse potential compared to traditional opioids. mdpi.comnih.gov For example, one study found that this compound did not have abuse potential and actually reduced morphine intake in rats. kslegislature.gov However, its metabolite, 7-hydroxythis compound (B600473), is considered to have a high abuse potential. kslegislature.gov
Withdrawal symptoms, characteristic of opioid withdrawal, have been reported in some regular users after discontinuing kratom. wikipedia.org Further research, including well-designed human abuse potential studies, is necessary to fully understand the risks of dependence and addiction associated with this compound. fda.gov
Q & A
Q. How should researchers address discrepancies between this compound’s therapeutic potential and toxicity risks?
- Framework : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance mechanistic exploration (e.g., analgesia) with safety profiling (e.g., QT prolongation). Use PICO frameworks to structure clinical questions (e.g., "In chronic pain patients, does this compound reduce opioid use compared to placebo?") .
Q. What meta-analytical approaches are suitable for synthesizing this compound’s pharmacokinetic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
